molecular formula C21H24N4O3 B10855972 MR2938

MR2938

カタログ番号: B10855972
分子量: 380.4 g/mol
InChIキー: RVCUXKFESITCJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MR2938 is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H24N4O3

分子量

380.4 g/mol

IUPAC名

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H24N4O3/c1-24-8-10-25(11-9-24)15-6-4-14(5-7-15)20-22-17-12-16(27-2)13-18(28-3)19(17)21(26)23-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,26)

InChIキー

RVCUXKFESITCJF-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3

製品の起源

United States

Foundational & Exploratory

MR2938: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

MR2938 is a novel quinazolinone derivative with significant anti-inflammatory properties. Developed as an analog of the marine natural product penipanoid C, this compound has demonstrated considerable potential in preclinical models of inflammatory bowel disease (IBD). This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Physicochemical Properties

PropertyValue
Chemical Formula C21H24N4O3
Molecular Weight 380.4403
CAS Number 1044870-65-6
Purity >95%
Core Structure Quinazolin-4(3H)-one

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted approach, primarily targeting inflammation and intestinal barrier dysfunction. The core mechanisms include the inhibition of the NF-κB signaling pathway and the modulation of gut microbiota.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. By inhibiting this pathway, this compound effectively reduces the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][2] This reduction in inflammatory mediators helps to alleviate the chronic inflammation characteristic of IBD.

MR2938_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB_IκBα NF-κB-IκBα (Inactive) NF-κB\n(p65/p50) NF-κB (p65/p50) NF-κB_active NF-κB (Active) NF-κB\n(p65/p50)->NF-κB_active Translocation This compound This compound This compound->IKK Inhibits NF-κB_IκBα->IκBα Degradation NF-κB_IκBα->NF-κB\n(p65/p50) DNA DNA NF-κB_active->DNA Binds Pro-inflammatory\nCytokines\n(IL-1β, TNF-α, IL-6) Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) DNA->Pro-inflammatory\nCytokines\n(IL-1β, TNF-α, IL-6) Transcription

This compound inhibits the NF-κB signaling pathway.

Intestinal Barrier Protection

A key aspect of this compound's efficacy is its ability to restore and protect the intestinal epithelial barrier.[1] It upregulates the expression of crucial tight junction proteins, including Occludin and Zonula occludens-1 (ZO-1). This enhancement of the epithelial barrier reduces intestinal permeability, preventing the translocation of harmful luminal contents into the bloodstream and thereby mitigating the inflammatory response.

Modulation of Gut Microbiota

This compound has been observed to beneficially alter the composition of the gut microbiota in preclinical models of colitis.[3][4] Treatment with this compound leads to an increase in the abundance of beneficial bacteria, such as Lactobacillus and Enterococcus, while decreasing the levels of potentially pathogenic bacteria like Staphylococcus.[3][4] This modulation of the gut microbiome is believed to contribute significantly to the compound's therapeutic effects, particularly in maintaining barrier function.[3]

In Vivo Efficacy

The therapeutic potential of this compound has been primarily evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model for studying IBD.

Study Model Dose Key Findings
DSS-induced colitisC57BL/6 mice50 mg/kg and 100 mg/kg (oral administration)Dose-dependent improvement in colitis symptoms, reduction in colonic inflammation, and restoration of gut barrier integrity.[1][3]
DSS-induced colitis with microbiota disruptionC57BL/6 mice100 mg/kgThe protective effect on barrier function was diminished, indicating a crucial role of the gut microbiota in the therapeutic mechanism of this compound.[3]

Experimental Protocols

DSS-Induced Colitis Model in Mice
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 5-7 consecutive days.

  • Treatment: Administer this compound (50 mg/kg or 100 mg/kg, dissolved in a vehicle of saline and DMSO) orally by gavage for the duration of the study.[3]

  • Assessment:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: At the end of the study, collect colon tissues for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of IL-1β, TNF-α, and IL-6 in serum and colon tissue homogenates using ELISA or qPCR.[3][4]

    • Gut Microbiota Analysis: Collect cecal contents for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.[3][4]

DSS_Colitis_Workflow cluster_assays Assays Start Start Acclimatization Mouse Acclimatization (C57BL/6, 6-8 weeks) Start->Acclimatization Grouping Random Grouping (Control, DSS, DSS+this compound) Acclimatization->Grouping Induction DSS Induction (3% in drinking water, 5-7 days) Grouping->Induction Treatment This compound Administration (50 or 100 mg/kg, oral gavage) Grouping->Treatment Induction->Treatment Monitoring Daily Monitoring (DAI: Weight, Stool, Bleeding) Treatment->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Histology Histology (H&E) Termination->Histology Cytokines Cytokine Analysis (ELISA/qPCR) Termination->Cytokines Microbiota 16S rRNA Sequencing Termination->Microbiota Analysis Data Analysis Histology->Analysis Cytokines->Analysis Microbiota->Analysis

Experimental workflow for the DSS-induced colitis model.

Immunofluorescence Staining for Tight Junction Proteins
  • Tissue Preparation: Fix colon tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Occludin or ZO-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.

  • Imaging: Visualize the stained sections using a fluorescence microscope.

Additional Bioactivity

Beyond its anti-inflammatory effects in the context of IBD, this compound has also been identified as an acetylcholinesterase (AChE) inhibitor with an IC50 value of 5.04 μmol/L.[2] This suggests potential applications in other therapeutic areas, such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.[2]

Conclusion

This compound is a promising preclinical compound for the treatment of inflammatory bowel disease. Its multifaceted mechanism of action, encompassing the inhibition of NF-κB signaling, restoration of the intestinal barrier, and modulation of the gut microbiota, makes it an attractive candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

MR2938: A Novel Quinazolinone Derivative for the Treatment of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence for MR2938, a quinazolin-4(3H)-one derivative of the marine natural product penipanoid C, in the context of ulcerative colitis (UC).[1][2][3][4] this compound demonstrates a promising dual mechanism of action, targeting both the host's inflammatory response and the gut microbiota to ameliorate colitis. This document synthesizes the available data on its efficacy, mechanism, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound alleviates the symptoms of ulcerative colitis through two primary pathways: the inhibition of NF-κB-mediated inflammation and the modulation of gut microbiota, which in turn restores intestinal barrier function.[1][5] Preclinical studies in a dextran sodium sulfate (DSS)-induced murine model of colitis have shown that this compound has a dose-dependent therapeutic effect.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

This compound directly targets the host's inflammatory cascade by inhibiting the NF-κB signaling pathway.[1][3][5] This leads to a significant reduction in the gene transcription and protein expression of pro-inflammatory cytokines.[1][3] This anti-inflammatory effect appears to be independent of the gut microbiota, as it persists even after antibiotic-induced depletion of the gut flora.[1]

Signaling Pathway of this compound in Inhibiting Inflammation

This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.

Modulation of Gut Microbiota and Restoration of Intestinal Barrier Function

A crucial component of this compound's therapeutic effect is its ability to modulate the composition of the gut microbiota.[1][4] This modulation is dose-dependent and appears to be central to the restoration of the intestinal barrier, a key aspect of UC pathology. This compound treatment leads to an increase in beneficial bacteria and a decrease in potentially pathogenic bacteria.[1][4] The restoration of a healthier gut microbiome by this compound contributes to the upregulation of tight junction proteins, such as occludin, zonula occludens-1 (ZO-1), and claudin-1, thereby strengthening the intestinal barrier.[1][3] The importance of the microbiota is highlighted by experiments where antibiotic-mediated depletion of the gut flora significantly diminished this compound's ability to protect the intestinal barrier.[1][4]

Logical Relationship of this compound's Action on Gut Microbiota and Barrier Function

This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Beneficial_Bacteria ↑ Lactobacillus (50 mg/kg) ↑ Enterococcus (100 mg/kg) Gut_Microbiota->Beneficial_Bacteria Pathogenic_Bacteria ↓ Staphylococcus Gut_Microbiota->Pathogenic_Bacteria Barrier_Function Intestinal Barrier Function Gut_Microbiota->Barrier_Function Restores Tight_Junctions ↑ Tight Junction Proteins (Occludin, ZO-1, Claudin-1) Barrier_Function->Tight_Junctions

Caption: this compound modulates gut microbiota to restore intestinal barrier function.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in a DSS-induced colitis mouse model.

Parameter Dosage Effect Reference
Pro-inflammatory Cytokine Levels (IL-1β, TNF-α, IL-6)50 mg/kg & 100 mg/kgDose-dependent reduction in colon tissue and serum[1][3]
Gut Microbiota Composition50 mg/kgIncreased abundance of Lactobacillus, decreased abundance of Staphylococcus[1][4]
Gut Microbiota Composition100 mg/kgIncreased abundance of Enterococcus, decreased abundance of Staphylococcus[1][4]
Tight Junction Proteins (Occludin, ZO-1, Claudin-1)Not specifiedUpregulation[1][3]
Acetylcholinesterase (AChE) Inhibition5.04 µmol/L (IC50)In vitro inhibitory activity[3]

Experimental Protocols

The primary experimental model used to evaluate the efficacy of this compound in ulcerative colitis is the dextran sodium sulfate (DSS)-induced colitis model in mice.

DSS-Induced Colitis Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 7-9 days.

  • Treatment: this compound is administered orally at doses of 50 mg/kg and 100 mg/kg. A positive control, such as 5-aminosalicylic acid (5-ASA), is often used for comparison.

  • Monitoring: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and colon length is measured. Colon tissues are collected for histological analysis, and serum and colon tissue are collected for cytokine analysis. Cecal contents are collected for 16S rRNA sequencing.

Experimental Workflow for Evaluating this compound in DSS-Induced Colitis

Start Start Induction Induce Colitis with DSS Start->Induction Treatment Oral Administration of this compound (50 mg/kg or 100 mg/kg) Induction->Treatment Monitoring Daily Monitoring of DAI Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histological Analysis Endpoint->Histology Cytokines Cytokine Analysis (qPCR, ELISA) Endpoint->Cytokines Microbiota 16S rRNA Sequencing Endpoint->Microbiota Barrier Barrier Function Assessment (Immunofluorescence) Endpoint->Barrier

Caption: Workflow of the DSS-induced colitis model for this compound evaluation.

Microbiota Depletion Model

To investigate the role of the gut microbiota in the therapeutic effect of this compound, an antibiotic-mediated microbiota depletion model is used.[1][4]

  • Antibiotic Cocktail: Mice are treated with a cocktail of antibiotics (e.g., ampicillin, neomycin, metronidazole, and vancomycin) in their drinking water to deplete the gut microbiota.

  • Colitis Induction and Treatment: Following antibiotic treatment, colitis is induced with DSS, and mice are treated with this compound as described above.

  • Analysis: The outcomes are then compared between mice with a normal gut microbiota and those with a depleted microbiota to determine the microbiota-dependent effects of this compound.

Molecular and Cellular Analyses
  • Quantitative Polymerase Chain Reaction (qPCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in colon tissue.[1][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the protein levels of pro-inflammatory cytokines in serum and colon tissue homogenates.[1][4]

  • 16S rRNA Sequencing: Performed on cecal contents to analyze the composition of the gut microbiota.[1][4]

  • Immunofluorescence and Alcian Blue Staining: Used to visualize and quantify the expression and localization of tight junction proteins (occludin, ZO-1, claudin-1) and goblet cells in colon tissue sections to assess intestinal barrier integrity.[1][4]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for ulcerative colitis. Its dual mechanism of action, which combines direct anti-inflammatory effects through NF-κB inhibition with the restoration of intestinal barrier function via gut microbiota modulation, offers a multi-faceted approach to treating this complex disease. The preclinical data strongly support its continued investigation and development. Further studies are warranted to elucidate the precise molecular interactions of this compound with its targets and to translate these promising preclinical findings into clinical applications.

References

The Genesis of MR2938: A Quinazolinone Derivative Inspired by a Marine Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

This technical guide delineates the origin and synthesis of MR2938, a promising quinazolin-4(3H)-one derivative, and clarifies its structural relationship to the marine-derived natural product, penipanoid C. While this compound is not a direct synthetic descendant of penipanoid C, its development was inspired by the core chemical scaffold of this natural compound, which is known for a range of biological activities. This document provides a detailed account of the synthetic protocol for this compound, quantitative data, and logical diagrams to elucidate the experimental workflow and conceptual relationships for research scientists and drug development professionals.

Structural Relationship: Penipanoid C and this compound

Penipanoid C, a quinazoline alkaloid isolated from the marine sediment-derived fungus Penicillium paneum, serves as the structural archetype that inspired the development of this compound[1]. Both molecules share the fundamental quinazolin-4(3H)-one core. However, their molecular formulas and substitutions diverge significantly, indicating that this compound is a synthetic analog rather than a product of the chemical modification of penipanoid C.

Table 1: Comparison of Penipanoid C and this compound

FeaturePenipanoid CThis compound
Molecular Formula C₁₅H₁₀N₂O₃[1]C₂₁H₂₄N₄O₃[2]
Core Structure Quinazolin-4(3H)-oneQuinazolin-4(3H)-one
Key Substituents 2-(4-hydroxybenzoyl) group[1]2-(4-(4-methylpiperazin-1-yl)phenyl) and 6,8-dimethoxy groups
Origin Natural ProductSynthetic

The conceptual lineage from penipanoid C to this compound is rooted in the established biological relevance of the quinazolin-4(3H)-one scaffold. Researchers often utilize the structures of natural products as a starting point for the design of novel synthetic compounds with potentially enhanced or more targeted therapeutic properties.

Penipanoid_C Penipanoid C (Natural Product) Quinazolin-4(3H)-one Core Inspiration Structural Inspiration Penipanoid_C->Inspiration This compound This compound (Synthetic Derivative) Quinazolin-4(3H)-one Core Inspiration->this compound Leads to Synthetic Design

Conceptual pathway from Penipanoid C to this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of a substituted 2-aminobenzamide with a substituted benzaldehyde, facilitated by an iodine catalyst. This method provides a direct and efficient route to the target molecule.

Experimental Protocol

The following protocol for the synthesis of this compound has been reported in the scientific literature.

Table 2: Reagents and Quantities for this compound Synthesis

ReagentMolar EquivalentQuantity
2-amino-4,6-dimethoxybenzamide1.098 mg (0.5 mmol)
4-(4-Methylpiperazino)benzaldehyde1.2122 mg (0.6 mmol)
Iodine (I₂)1.1140 mg (0.55 mmol)
Ethanol (EtOH)-5 mL
5% Sodium Thiosulfate (Na₂S₂O₃)-10 mL

Procedure:

  • To a solution of 2-amino-4,6-dimethoxybenzamide (98 mg, 0.5 mmol) and 4-(4-methylpiperazino)benzaldehyde (122 mg, 0.6 mmol) in 5 mL of ethanol, iodine (140 mg, 0.55 mmol) is added at room temperature.

  • The reaction mixture is stirred at 80°C for 3 hours.

  • Following the reaction period, 10 mL of a 5% aqueous solution of sodium thiosulfate is added to quench the excess iodine.

  • The resulting precipitate is collected by filtration and washed.

  • The final product, this compound, is obtained as a yellow powder with a reported yield of 91% (173 mg).

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Reactant1 2-amino-4,6-dimethoxybenzamide Stirring Stir at 80°C for 3 hours Reactant1->Stirring Reactant2 4-(4-Methylpiperazino)benzaldehyde Reactant2->Stirring Catalyst Iodine (I₂) in Ethanol Catalyst->Stirring Quenching Add 5% Na₂S₂O₃ solution Stirring->Quenching Isolation Filtration and Washing Quenching->Isolation Product This compound (Yellow Powder) Isolation->Product

Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-inflammatory properties, particularly in preclinical models of colitis. Its mechanism of action is reported to involve the inhibition of NF-κB signaling and the improvement of the epithelial barrier function[3][4][5]. Studies have also explored the role of gut microbiota in the therapeutic effects of this compound[5][6]. The development of this compound exemplifies a successful structure-based drug design strategy, leveraging the chemical scaffold of a natural product to create a novel synthetic compound with therapeutic potential.

This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits Epithelial_Barrier Epithelial Barrier Function This compound->Epithelial_Barrier Improves Colitis Colitis Amelioration This compound->Colitis Inflammation Inflammation NFkB->Inflammation Promotes Epithelial_Barrier->Inflammation Reduces Inflammation->Colitis Contributes to

Signaling pathway influenced by this compound in colitis.

Conclusion

This compound is a synthetic quinazolin-4(3H)-one derivative whose design was inspired by the natural product penipanoid C. It is not synthesized from penipanoid C but rather represents a novel chemical entity developed through a targeted synthetic approach. The provided experimental protocol outlines an efficient synthesis of this compound. The biological evaluation of this compound suggests its potential as a therapeutic agent for inflammatory conditions such as colitis, underscoring the value of natural product-inspired drug discovery. Further research into the optimization of its structure and elucidation of its detailed mechanisms of action is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of MR2938 on Gut Microbiota Composition

This technical guide provides a comprehensive overview of the effects of the quinazolin-4(3H)-one derivative, this compound, on the composition of the gut microbiota. The information is based on a key study investigating its therapeutic potential in a preclinical model of ulcerative colitis.

Executive Summary

This compound, a derivative of the marine natural product penipanoid C, has demonstrated a significant ability to modulate the gut microbiota in a dose-dependent manner within a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][2] Its primary impact on the microbiome appears to be linked to the restoration of intestinal barrier function rather than direct anti-inflammatory effects.[1][2][3] The anti-inflammatory actions of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.[1][4] This document outlines the quantitative changes observed in the gut microbiota, details the experimental protocols used in the pivotal study, and provides visual representations of the experimental workflow and proposed mechanism of action.

Quantitative Effects of this compound on Gut Microbiota Composition

The administration of this compound resulted in notable shifts in the relative abundance of specific bacterial genera. These changes are summarized in the table below.

DosageBacterial GenusDirection of ChangeObservation
100 mg/kg EnterococcusIncreaseThe relative abundance of Enterococcus was significantly higher compared to the DSS-induced colitis model group.[1][2]
StaphylococcusDecreaseThe relative abundance of Staphylococcus was lower compared to the DSS-induced colitis model group.[1][2]
50 mg/kg LactobacillusIncreaseA significant elevation in the abundance of Lactobacillus was observed in this treatment group.[1]
StaphylococcusDecreaseSimilar to the higher dose, a reduction in Staphylococcus abundance was noted.[1][2]

Experimental Protocols

The following methodologies were employed to assess the impact of this compound on the gut microbiota and its therapeutic effects.

Animal Model and Treatment
  • Animal Model : An acute colitis model was induced in mice using dextran sodium sulfate (DSS).[1][2]

  • Treatment Groups :

    • Control Group

    • DSS-induced Colitis Model Group

    • This compound Treatment Group (50 mg/kg)[1][2]

    • This compound Treatment Group (100 mg/kg)[1][2]

  • Administration : this compound was administered orally to the treatment groups.[5]

Gut Microbiota Analysis
  • Sample Collection : Cecal contents were collected and stored in liquid nitrogen for subsequent analysis.[1][2]

  • Sequencing : The composition of the gut microbiota was determined using 16S rRNA gene sequencing.[1][2]

  • Data Analysis :

    • Alpha Diversity : Assessed using the Shannon and inverse-Simpson indices to measure within-sample diversity.[6]

    • Beta Diversity : Principal Coordinate Analysis (PCoA) and Non-metric Multidimensional Scaling (NMDS) plots were used to visualize the differences in microbial composition between the groups.[6]

Microbiome Depletion Studies
  • Method : An antibiotic cocktail was administered to a subset of mice to deplete the gut microbiota.[1][2]

  • Purpose : This experiment was conducted to differentiate between the microbiota-dependent and microbiota-independent effects of this compound.[1][2]

Assessment of Intestinal Barrier Function and Inflammation
  • Histological Analysis : Alcian blue staining was used to evaluate the inner mucus layer of colonic sections.[1][2]

  • Immunofluorescence : The expression of tight junction proteins, specifically occludin and zonula occludens-1 (ZO-1), was assessed using immunofluorescence.[1][3]

  • Inflammatory Marker Analysis :

    • qPCR : Quantitative polymerase chain reaction was used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in the colon tissue.[1][2]

    • ELISA : Enzyme-linked immunosorbent assay was performed to quantify the protein levels of these cytokines in both the colon tissue and serum.[1][2]

Visualized Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_model Animal Model Induction cluster_groups Treatment Groups cluster_analysis Analysis dss_model DSS-Induced Colitis in Mice control Control dss_model->control Grouping dss DSS Model dss_model->dss Grouping mr2938_50 This compound (50 mg/kg) dss_model->mr2938_50 Grouping mr2938_100 This compound (100 mg/kg) dss_model->mr2938_100 Grouping microbiota Gut Microbiota Analysis (16S rRNA Sequencing) control->microbiota barrier Intestinal Barrier Function (Alcian Blue, Immunofluorescence) control->barrier inflammation Inflammation Assessment (qPCR, ELISA) control->inflammation dss->microbiota dss->barrier dss->inflammation mr2938_50->microbiota mr2938_50->barrier mr2938_50->inflammation mr2938_100->microbiota mr2938_100->barrier mr2938_100->inflammation

Caption: Experimental workflow for assessing this compound's effects.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_microbiota Microbiota-Dependent Pathway cluster_inflammation Microbiota-Independent Pathway This compound This compound modulate_microbiota Modulates Gut Microbiota (↑Lactobacillus, ↑Enterococcus, ↓Staphylococcus) This compound->modulate_microbiota inhibit_nfkb Inhibition of NF-κB Signaling This compound->inhibit_nfkb barrier_function Restoration of Intestinal Barrier Function modulate_microbiota->barrier_function alleviate_colitis Alleviation of Colitis barrier_function->alleviate_colitis reduce_inflammation Reduced Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) inhibit_nfkb->reduce_inflammation reduce_inflammation->alleviate_colitis

References

MR2938 for Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Promising Quinazolinone Derivative for Modulating Gut Inflammation and Barrier Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MR2938, a novel quinazolinone derivative, for the treatment of Inflammatory Bowel Disease (IBD). This compound, inspired by the marine natural product penipanoid C, has demonstrated significant therapeutic potential in animal models of colitis by targeting key pathological pathways in IBD: inflammation and intestinal barrier dysfunction. This document summarizes the key quantitative findings, details the experimental protocols used in these studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanisms of Action

Preclinical studies indicate that this compound exerts its therapeutic effects in IBD through a dual mechanism of action:

  • Inhibition of NF-κB Signaling: this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), in both colon tissue and serum.[1][2]

  • Modulation of Gut Microbiota and Enhancement of Intestinal Barrier Function: this compound treatment beneficially alters the composition of the gut microbiota.[2] This modulation is crucial for its ability to restore the integrity of the intestinal epithelial barrier. The compound upregulates the expression of key tight junction proteins such as Occludin, Zonula occludens-1 (ZO-1), and Claudin-1, and also increases the number of mucin-producing goblet cells.[1][2] Interestingly, the barrier-protective effects of this compound are largely dependent on the presence of gut microbiota, as its efficacy in this regard is diminished in antibiotic-treated animal models.[2]

Quantitative Data Summary

The efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model for IBD research, is summarized in the tables below.

Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
ParameterControlDSS ModelThis compound (50 mg/kg)This compound (100 mg/kg)5-ASA (100 mg/kg)
Body Weight Change (%) IncreaseSignificant LossMarked ImprovementMarked ImprovementImprovement
Colon Length NormalSignificantly ShortenedSignificantly RelievedGreatly RelievedRelieved
Colonic Damage Score NoneSevereAttenuatedObvious AttenuationAttenuated

Data compiled from studies using a 3% DSS-induced colitis model in C57BL/6 mice.[3]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Gene Expression in Colon Tissue
GeneDSS ModelThis compound (50 mg/kg)This compound (100 mg/kg)
IL-1β UpregulatedNoticeably InhibitedNoticeably Inhibited
TNF-α UpregulatedNoticeably InhibitedNoticeably Inhibited
IL-6 UpregulatedMore Inhibited than 5-ASAMore Inhibited than 5-ASA

Gene expression was measured by RT-qPCR and normalized to a housekeeping gene.[1]

Table 3: Effect of this compound on Intestinal Barrier Protein Expression
ProteinDSS ModelThis compound Treatment
Occludin DownregulatedRestored Expression
ZO-1 DownregulatedRestored Expression
Claudin-1 DownregulatedUpregulated

Protein expression was assessed by immunofluorescence and gene expression by RT-qPCR.[1][2][4]

Table 4: Modulation of Gut Microbiota by this compound in DSS-Induced Colitis
Bacterial GenusDSS ModelThis compound (50 mg/kg)This compound (100 mg/kg)
Lactobacillus DecreasedIncreased AbundanceNo Significant Change
Enterococcus No Significant ChangeNo Significant ChangeIncreased Abundance
Staphylococcus IncreasedLower AbundanceLower Abundance

Microbiota composition was analyzed by 16S rRNA sequencing of cecal content.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in IBD

The following diagram illustrates the proposed mechanism of action for this compound in alleviating colitis.

MR2938_Mechanism This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits GutMicrobiota Gut Microbiota Modulation This compound->GutMicrobiota Modulates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Promotes Inflammation Gut Inflammation Cytokines->Inflammation Barrier Intestinal Barrier Function Inflammation->Barrier Damages IBD IBD Pathology Inflammation->IBD GutMicrobiota->Barrier Enhances TightJunctions Tight Junction Proteins (Occludin, ZO-1, Claudin-1) Barrier->TightJunctions Upregulates Barrier->IBD Ameliorates

Caption: Proposed mechanism of action of this compound in IBD.

Experimental Workflow for DSS-Induced Colitis Model

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in the DSS-induced colitis model.

DSS_Workflow cluster_acclimation Acclimation (1 week) cluster_induction Colitis Induction & Treatment (7 days) cluster_analysis Endpoint Analysis (Day 9) Acclimation C57BL/6 Mice DSS 3% DSS in Drinking Water (Days 1-5) Acclimation->DSS Treatment Oral Gavage: - Vehicle - this compound (50 or 100 mg/kg) - 5-ASA (100 mg/kg) Acclimation->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) DSS->Monitoring Treatment->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Colon Colon Excision: - Length Measurement - Histology (H&E, Alcian Blue) - Tissue for qPCR & ELISA Sacrifice->Colon Serum Blood Collection: - Serum for ELISA Sacrifice->Serum Cecum Cecal Content: - 16S rRNA Sequencing Sacrifice->Cecum

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocols

DSS-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are acclimated for one week prior to the experiment.[1]

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 5 consecutive days.[1][3]

  • Treatment: Mice are randomly divided into groups (n=6 per group): control, DSS model, this compound (50 mg/kg), this compound (100 mg/kg), and 5-aminosalicylic acid (5-ASA, 100 mg/kg) as a positive control.[1] this compound or 5-ASA is dissolved in a vehicle of saline and DMSO (95:5) and administered by oral gavage daily for 7 days, starting concurrently with DSS administration.[1][3]

  • Clinical Assessment: Body weight, stool consistency, and the presence of fecal blood are monitored daily to calculate the Disease Activity Index (DAI).[5][6]

  • Endpoint Analysis: On day 9, mice are euthanized. The entire colon is excised, and its length is measured.[1] Colon tissue is collected for histological analysis, RNA extraction, and protein quantification. Blood is collected for serum cytokine analysis, and cecal contents are collected for microbiota analysis.[1][2]

Histological Analysis
  • Tissue Preparation: A portion of the distal colon is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (5 µm).[1]

  • Hematoxylin and Eosin (H&E) Staining: Sections are stained with H&E to assess mucosal damage, inflammatory cell infiltration, and overall colon architecture.[1] A histological damage score is assigned based on the severity of these features.

  • Alcian Blue Staining: To visualize and quantify goblet cells, sections are stained with Alcian blue for 10-15 minutes, which stains the acidic mucins produced by these cells.[1]

Cytokine Measurement (ELISA)
  • Sample Preparation: Serum is obtained by centrifuging blood samples at 3,500 x g for 15 minutes at 4°C. Colon tissue is homogenized in RIPA lysis buffer to extract total proteins.[1] Protein concentration is quantified using a BCA protein assay kit.

  • ELISA Procedure: The concentrations of IL-1β, TNF-α, and IL-6 in the serum and colon tissue homogenates are measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from colon tissue using a commercial RNA isolation kit.[1] First-strand complementary DNA (cDNA) is synthesized from the RNA samples using a reverse transcription kit.[1]

  • qPCR: Quantitative real-time PCR is performed using a qPCR instrument with SYBR Green master mix.[1] The relative expression of target genes (e.g., Il1b, Tnf, Il6, Ocln, Tjp1) is calculated using the 2-ΔΔCt method, with β-actin used as the housekeeping gene for normalization.[1]

Immunofluorescence Staining for Tight Junction Proteins
  • Tissue Preparation: Frozen colon sections are prepared for immunofluorescence staining.

  • Staining Procedure: Sections are incubated with primary antibodies against Occludin and ZO-1, followed by incubation with fluorescently labeled secondary antibodies.[2] Nuclei are counterstained with DAPI.

  • Imaging: Stained sections are visualized using a fluorescence microscope to assess the in situ expression and localization of tight junction proteins in the intestinal epithelium.[2]

16S rRNA Gene Sequencing and Microbiota Analysis
  • DNA Extraction: Bacterial genomic DNA is extracted from cecal contents using a suitable DNA isolation kit.

  • PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR using region-specific primers with barcodes.

  • Sequencing: The amplified DNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The raw sequencing reads are processed to filter out low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[7] Taxonomic assignment is performed by aligning the sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess the within-sample and between-sample microbial diversity, respectively. Statistical analyses are used to identify significant differences in the relative abundance of specific bacterial taxa between experimental groups.

References

Preclinical Profile of MR2938: A Novel Quinazolinone Derivative for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MR2938, a novel quinazolinone derivative inspired by the marine natural product penipanoid C, for the treatment of Inflammatory Bowel Disease (IBD). This compound has demonstrated significant anti-inflammatory effects and gut barrier restoration capabilities in preclinical models, positioning it as a promising therapeutic candidate.

Core Efficacy Data

This compound has shown dose-dependent efficacy in mitigating colitis in a dextran sulfate sodium (DSS)-induced murine model, which is a well-established model for IBD-related epithelial injury.[1] The oral administration of this compound has been shown to effectively reduce levels of key inflammatory cytokines, including IL-1β, TNF-α, and IL-6, in both the serum and colon tissue of colitis-induced mice.[2][3]

Quantitative Efficacy Data Summary
ParameterModel Group (DSS)This compound (50 mg/kg)This compound (100 mg/kg)Positive Control (5-ASA 100 mg/kg)Key Findings
Serum IL-1β Markedly IncreasedSignificantly DecreasedSignificantly Decreased-This compound reduces systemic inflammation.[3]
Serum TNF-α Markedly IncreasedSignificantly DecreasedSignificantly Decreased-This compound reduces systemic inflammation.[3]
Colonic IL-1β (mRNA) Noticeably IncreasedSignificantly InhibitedSignificantly Inhibited-This compound suppresses local inflammation at the gene transcription level.[1]
Colonic TNF-α (mRNA) Noticeably IncreasedSignificantly InhibitedSignificantly Inhibited-This compound suppresses local inflammation at the gene transcription level.[1]
Colonic IL-6 (mRNA) -More pronounced inhibitory effects than 5-ASAMore pronounced inhibitory effects than 5-ASA-This compound shows potent anti-inflammatory effects.[1]
Tight Junction Protein (Occludin & ZO-1) DecreasedRestored ExpressionRestored Expression-This compound improves intestinal barrier function.[1]

Mechanism of Action

The therapeutic effects of this compound in the context of IBD are multifactorial, primarily involving the inhibition of the NF-κB signaling pathway, restoration of the intestinal epithelial barrier, and modulation of the gut microbiota.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1] By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines.

G This compound Mechanism of Action: NF-κB Pathway Inhibition This compound This compound NFkB NF-κB Signaling Pathway This compound->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Transcription Inflammation Colonic Inflammation ProInflammatory_Cytokines->Inflammation Drives

Caption: this compound inhibits the NF-κB signaling pathway to reduce pro-inflammatory cytokine production.

Intestinal Barrier Restoration

A key aspect of IBD pathogenesis is the disruption of the intestinal epithelial barrier. This compound addresses this by restoring the expression of crucial tight junction proteins, namely Occludin and ZO-1.[1] This action helps to attenuate intestinal epithelial damage and reduce gut permeability.

Gut Microbiota Modulation

Recent studies have highlighted the significant role of the gut microbiota in the therapeutic mechanism of this compound.[4][5] Treatment with this compound was found to modulate the gut microbial composition in DSS-induced colitis mice. Specifically, the 100 mg/kg dose was associated with a higher abundance of Enterococcus and a lower abundance of Staphylococcus, while the 50 mg/kg dose led to a higher abundance of Lactobacillus and a lower abundance of Staphylococcus.[4][5] Further experiments involving antibiotic-mediated microbiota depletion revealed that the gut microbiota is crucial for the barrier function protection afforded by this compound, with a lesser impact on the modulation of inflammatory factor levels.[4][5][6]

G Role of Gut Microbiota in this compound's Therapeutic Effect This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Modulates Inflammatory_Factors Inflammatory Factors This compound->Inflammatory_Factors Directly Reduces (Minor Microbiota Impact) Barrier_Function Intestinal Barrier Function Gut_Microbiota->Barrier_Function Primarily Contributes to Protection Colitis_Alleviation Alleviation of Colitis Barrier_Function->Colitis_Alleviation Inflammatory_Factors->Colitis_Alleviation G Experimental Workflow for DSS-Induced Colitis Model Start Start DSS_Admin DSS Administration (in drinking water) Start->DSS_Admin Treatment_Groups Daily Oral Gavage: - Vehicle - this compound (50 mg/kg) - this compound (100 mg/kg) - 5-ASA (100 mg/kg) DSS_Admin->Treatment_Groups Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment_Groups->Monitoring Endpoint Endpoint Analysis: - Colon Length - Histology - Cytokine Analysis (qPCR, ELISA) - Microbiota Analysis (16S rRNA) Monitoring->Endpoint End End Endpoint->End

References

MR2938's Role in Intestinal Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

MR2938, a quinazolin-4(3H)-one derivative inspired by the marine natural product penipanoid C, has emerged as a promising therapeutic agent for inflammatory bowel disease (IBD).[1][2][3] Its efficacy lies in a dual mechanism: direct inhibition of inflammatory signaling and restoration of the intestinal epithelial barrier.[2] Notably, its barrier-protective functions are critically dependent on the modulation of the gut microbiota.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound demonstrates a potent therapeutic effect in preclinical models of colitis by addressing both the inflammatory response and the associated barrier dysfunction.[2] The mechanism can be bifurcated into two distinct but complementary pathways.

1.1 Anti-Inflammatory Pathway (Microbiota-Independent)

This compound directly suppresses inflammation by inhibiting the NF-κB signaling pathway.[1][2][4] This leads to a significant reduction in the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[2] Studies have shown that even after the depletion of gut microbiota via antibiotics, this compound effectively reduces the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and colon tissue.[1][5] This indicates that the anti-inflammatory action of this compound is a direct pharmacological effect and is not reliant on the presence of intestinal flora.[1]

1.2 Intestinal Barrier Protection (Microbiota-Dependent)

In contrast to its anti-inflammatory effects, the role of this compound in restoring intestinal barrier integrity is almost entirely dependent on its ability to modulate the gut microbiota.[1][3][4] In experiments where the gut microbiome was depleted, this compound failed to restore the damaged mucosal layer, replenish goblet cells, or upregulate tight junction proteins.[1][5] This highlights a crucial interplay where this compound reshapes the microbial community, and this altered microbiota is responsible for mediating the barrier-protective effects.

cluster_0 This compound Intervention cluster_1 Host Response cluster_2 Gut Microbiota This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits (Directly) Microbiota Gut Microbiota Modulation This compound->Microbiota Modulates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Activates Inflammation Intestinal Inflammation Cytokines->Inflammation Promotes Barrier Intestinal Barrier Function Inflammation->Barrier Damages Microbiota->Barrier Enhances (Indirectly)

Diagram 1: Core mechanism of this compound.

Modulation of Intestinal Barrier Components

This compound restores the physical and functional components of the intestinal barrier through microbiota-mediated effects.

2.1 Tight Junctions

The integrity of the intestinal epithelium is maintained by tight junction (TJ) proteins, which regulate paracellular permeability. In DSS-induced colitis models, the expression of key TJ proteins is significantly reduced. Oral administration of this compound upregulates the expression of Occludin, Zonula Occludens-1 (ZO-1), and Claudin-1.[1][2][4] This restoration helps to seal the epithelial lining, preventing the translocation of harmful luminal contents. In vitro studies using Caco-2 intestinal epithelial cells stimulated with LPS further confirmed that this compound rescues the expression of Occludin and ZO-1.[6]

2.2 Goblet Cells and Mucus Layer

Goblet cells secrete mucin, which forms a protective mucus layer that lubricates the epithelium and prevents direct contact with microbiota. Colitis induction leads to a significant reduction in goblet cell numbers and mucus layer thickness.[2][6] Treatment with this compound effectively rescues the population of mucin-producing goblet cells, thereby restoring the integrity of the inner mucus layer.[1][2] This effect was completely abrogated in mice treated with antibiotics, confirming its dependence on the gut microbiota.[1]

The Critical Role of Gut Microbiota

The barrier-protective effects of this compound are intrinsically linked to its ability to beneficially alter the composition of the gut microbiota.

3.1 Microbiota Compositional Changes

16S rRNA sequencing has revealed that this compound induces dose-dependent changes in the gut flora of colitis mice.[1][3]

  • At 100 mg/kg: this compound significantly increases the relative abundance of beneficial bacteria like Enterococcus and Akkermansia. Akkermansia is known for its role in maintaining the integrity of the mucus layer.[1]

  • At 50 mg/kg: This dosage leads to a higher abundance of Lactobacillus.[1]

  • At both dosages: this compound significantly reduces the abundance of Staphylococcus, species of which have been linked to increased intestinal permeability and bacterial translocation.[1]

cluster_microbes Microbiota Modulation cluster_barrier Barrier Function Restoration This compound This compound Treatment Staphylococcus Staphylococcus This compound->Staphylococcus Decreases Beneficials Beneficial Genera This compound->Beneficials TJs ↑ Tight Junctions (Occludin, ZO-1) Staphylococcus->TJs Mucus ↑ Goblet Cells ↑ Mucus Layer Staphylococcus->Mucus Lactobacillus Lactobacillus (at 50 mg/kg) Beneficials->Lactobacillus Enterococcus Enterococcus (at 100 mg/kg) Beneficials->Enterococcus Beneficials->TJs Beneficials->Mucus

Diagram 2: this compound's microbiota-mediated barrier restoration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis Model

Parameter Model Group (DSS) This compound (50 mg/kg) This compound (100 mg/kg) Finding Citation(s)
Pro-inflammatory Cytokines Significantly Increased Significantly Reduced Significantly Reduced This compound reduces key inflammatory markers in colon tissue and serum. [1]
Tight Junction Proteins Reduced Partially Restored Restored Upregulates mRNA and protein levels of Occludin, ZO-1, and Claudin-1. [1][6]

| Goblet Cells / Mucus Layer | Significantly Reduced | Partially Restored | Restored | Rescues mucin-producing goblet cells and mucus layer thickness. |[1][2][6] |

Table 2: Effect of this compound on Gut Microbiota Composition (Relative Abundance)

Bacterial Genus Model Group (DSS) This compound (50 mg/kg) This compound (100 mg/kg) Finding Citation(s)
Staphylococcus Increased Decreased Decreased Reduces potentially pathogenic bacteria linked to permeability. [1]
Lactobacillus Unchanged Increased Unchanged Lower dose promotes a known beneficial genus. [1]
Enterococcus Unchanged Unchanged Increased Higher dose promotes a potentially protective genus. [1]

| Akkermansia | Unchanged | Unchanged | Increased | Higher dose promotes a genus critical for mucus layer integrity. |[1] |

Table 3: In Vitro Effects of this compound on Caco-2 Cells

Parameter Model (LPS Stimulation) This compound (10 µmol/L) Finding Citation(s)
Occludin Expression Decreased Rescued Directly protects tight junction protein expression under inflammatory stress. [6]

| ZO-1 Expression | Decreased | Rescued | Directly protects tight junction protein expression under inflammatory stress. |[6] |

Experimental Methodologies

5.1 DSS-Induced Colitis Murine Model

  • Objective: To induce acute colitis in mice, mimicking IBD-related epithelial injury.

  • Procedure: Mice are administered dextran sodium sulfate (DSS) in their drinking water for a set period (e.g., 7 days) to induce colon inflammation and barrier disruption.

  • Treatment: During the DSS administration period, cohorts of mice are orally administered this compound (e.g., 50 or 100 mg/kg), a vehicle control (PBS), or a positive control like 5-ASA.[2][6]

  • Analysis: At the end of the study, colon tissues and serum are collected for analysis of inflammatory cytokines (qPCR, ELISA), histology (Alcian blue staining for mucus), and protein expression (immunofluorescence for tight junctions).[1][3] Cecal contents are collected for 16S rRNA sequencing.[3]

5.2 Microbiota Depletion Model

  • Objective: To investigate the causal role of gut microbiota in the therapeutic effects of this compound.

  • Procedure: Mice are treated with a broad-spectrum antibiotic cocktail in their drinking water for a period (e.g., one week) prior to and during the DSS colitis induction and this compound treatment.[1][3] This effectively depletes the majority of the gut flora.

  • Analysis: The outcomes (inflammation levels, barrier integrity) in these microbiota-depleted mice are compared to those in mice with intact microbiota to distinguish between direct and microbiota-mediated drug effects.[1]

5.3 Immunofluorescence Staining of Tight Junction Proteins

  • Objective: To visualize and quantify the expression of tight junction proteins in colon tissue.

  • Procedure:

    • Paraffin-embedded colon sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask epitopes.

    • Sections are blocked to prevent non-specific antibody binding.

    • Incubation with primary antibodies against Occludin and ZO-1.

    • Incubation with fluorescently labeled secondary antibodies.

    • Counterstaining of nuclei (e.g., with DAPI).

    • Imaging with a fluorescence microscope.[1][6]

5.4 Caco-2 Cell Culture and LPS Stimulation

  • Objective: To model the intestinal epithelial barrier in vitro and assess the direct effect of this compound under inflammatory conditions.

  • Procedure: Human Caco-2 cells are cultured until they form a differentiated monolayer. The monolayer is then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and disrupt tight junctions.[2][6]

  • Treatment: Cells are co-treated with this compound (e.g., 10 µmol/L) during LPS stimulation.

  • Analysis: Cell lysates are collected for analysis of tight junction protein expression via Western blot or immunofluorescence.[6]

References

Unveiling the Anti-Inflammatory Potential of MR2938: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of MR2938, a novel quinazolinone derivative inspired by the marine natural product penipanoid C. This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), primarily through its potent modulation of the NF-κB signaling pathway and restoration of intestinal barrier function. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development efforts.

Core Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism: the suppression of pro-inflammatory signaling cascades and the reinforcement of the epithelial barrier. The primary molecular target identified to date is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, this compound effectively reduces the expression of a suite of pro-inflammatory cytokines. Concurrently, it enhances the integrity of the intestinal epithelial barrier, mitigating a key factor in the pathogenesis of IBD.

Quantitative Analysis of In Vivo Efficacy

The anti-inflammatory efficacy of this compound has been predominantly evaluated in a dextran sulfate sodium (DSS)-induced murine colitis model, a well-established preclinical model that recapitulates key aspects of human IBD. Oral administration of this compound has been shown to produce a dose-dependent amelioration of colitis symptoms.

ParameterTreatment GroupResultSignificance
Pro-inflammatory Cytokines (Colon Tissue) This compound (50 mg/kg and 100 mg/kg)Significant reduction in IL-1β, TNF-α, and IL-6 mRNA and protein levels compared to the DSS-induced model group.[1]p < 0.05
Pro-inflammatory Cytokines (Serum) This compound (50 mg/kg and 100 mg/kg)Significant reduction in IL-1β, TNF-α, and IL-6 levels compared to the DSS-induced model group.[1]p < 0.05
Tight Junction Protein Expression This compoundUpregulation of Occludin and ZO-1 expression.[2]Not specified
Acetylcholinesterase (AChE) Inhibition This compoundIC50: 5.04 μmol/L.[3]Not applicable

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches related to this compound, the following diagrams have been generated.

G cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory Stimulus->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->NF_kB_Activation Inhibition

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.

G cluster_0 Epithelial Barrier Disruption cluster_1 Restoration Mechanism Barrier_Disruption DSS-Induced Epithelial Damage TJ_Proteins Tight Junction Proteins (Occludin, ZO-1) Barrier_Disruption->TJ_Proteins Downregulation Barrier_Integrity Improved Barrier Integrity TJ_Proteins->Barrier_Integrity This compound This compound This compound->TJ_Proteins Upregulation

Figure 2: this compound-Mediated Restoration of Epithelial Barrier Function.

G Start DSS-Induced Colitis in Mice Treatment Oral Administration of this compound Start->Treatment Sample_Collection Collect Serum and Colon Tissue Treatment->Sample_Collection Analysis Cytokine Analysis (qPCR and ELISA) Sample_Collection->Analysis Barrier_Analysis Immunofluorescence for Tight Junction Proteins Sample_Collection->Barrier_Analysis Microbiota_Analysis 16S rRNA Sequencing of Fecal Samples Sample_Collection->Microbiota_Analysis Endpoint Evaluation of Anti-inflammatory Efficacy Analysis->Endpoint Barrier_Analysis->Endpoint Microbiota_Analysis->Endpoint

Figure 3: Experimental Workflow for In Vivo Evaluation of this compound.

Detailed Experimental Protocols

A critical component of reproducible research is the detailed documentation of experimental methods. The following outlines the protocols employed in the evaluation of this compound's anti-inflammatory properties.

DSS-Induced Colitis Mouse Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are administered 2.5-3% (w/v) dextran sulfate sodium (DSS) in their drinking water for a period of 7 days to induce acute colitis.

  • Treatment: this compound is administered orally via gavage at doses of 50 mg/kg and 100 mg/kg daily.

  • Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Endpoint Analysis: On day 8, mice are euthanized, and colon length is measured. Colon tissue and serum samples are collected for further analysis.

Quantitative Polymerase Chain Reaction (qPCR)
  • Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in colon tissue.

  • Procedure:

    • Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR is performed using SYBR Green master mix and primers specific for the target cytokines and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the protein concentrations of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in serum and colon tissue homogenates.

  • Procedure:

    • Commercially available ELISA kits specific for each cytokine are used.

    • Serum samples or colon tissue lysates are added to antibody-coated microplates.

    • Following incubation and washing steps, a detection antibody conjugated to an enzyme is added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

    • Cytokine concentrations are determined by comparison to a standard curve.

Immunofluorescence Staining
  • Objective: To visualize and assess the expression and localization of tight junction proteins (Occludin, ZO-1) in colon tissue.

  • Procedure:

    • Paraffin-embedded colon sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitopes.

    • Sections are blocked to prevent non-specific antibody binding.

    • Incubation with primary antibodies specific for Occludin and ZO-1 is performed overnight at 4°C.

    • After washing, sections are incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

    • Slides are mounted and imaged using a fluorescence microscope.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the treatment of IBD. Its well-defined mechanism of action, centered on the inhibition of NF-κB signaling and enhancement of epithelial barrier function, provides a strong rationale for its therapeutic potential. The quantitative data from preclinical models robustly support its anti-inflammatory efficacy.

Future research should focus on a more detailed elucidation of the upstream and downstream targets of this compound within the NF-κB pathway. Further investigation into its effects on other inflammatory signaling pathways and a comprehensive analysis of its impact on the gut microbiome will provide a more complete picture of its therapeutic effects. Pharmacokinetic and toxicology studies will also be critical for its translation into clinical development. This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutics for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for MR2938 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of MR2938, a promising quinazolinone derivative for the treatment of Inflammatory Bowel Disease (IBD). The following sections detail the mechanism of action, pharmacokinetic profile, and step-by-step experimental procedures.

Introduction

This compound is a novel quinazolinone derivative inspired by the marine natural product penipanoid C.[1] It has demonstrated significant anti-inflammatory properties and efficacy in preclinical models of colitis.[1][2] Its therapeutic effects are attributed to the inhibition of the NF-κB signaling pathway and the modulation of gut microbiota, leading to reduced inflammation and improved intestinal barrier function.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism:

  • Inhibition of NF-κB Signaling: this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1][2] This leads to a reduction in the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2]

  • Modulation of Gut Microbiota and Improvement of Intestinal Barrier Function: this compound restores the expression of tight junction proteins, such as Occludin and ZO-1, which are crucial for maintaining the integrity of the intestinal epithelial barrier.[1] Furthermore, it favorably modulates the gut microbiome, increasing the abundance of beneficial bacteria.[2]

Signaling Pathway of this compound in Inhibiting NF-κB

MR2938_NFkB_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS, DSS) cluster_NFkB NF-κB Complex cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p65 p65 p65_p50 p65/p50 p65->p65_p50 Translocation p50 p50 Pro-inflammatory Genes Pro-inflammatory Genes p65_p50->Pro-inflammatory Genes Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Genes->Cytokines This compound This compound This compound->IKK Inhibition

This compound inhibits the NF-κB signaling pathway.

Pharmacokinetic Profile

A preliminary pharmacokinetic study of this compound was conducted in rats. The key parameters are summarized in the table below.

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
T1/2 (h) 2.252.87
AUC (h·ng/mL) 1,0712,107
Table 1: Pharmacokinetic parameters of this compound in rats.

In Vivo Experimental Protocol: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS) and subsequent treatment with this compound to evaluate its therapeutic efficacy.

Experimental Workflow

DSS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Colitis Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Induction DSS Administration in Drinking Water (e.g., 3% for 5-7 days) Acclimatization->Induction Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Induction->Monitoring Treatment Oral Gavage with this compound (50 or 100 mg/kg daily) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Colon Colon Length Measurement & Histopathology (H&E) Sacrifice->Colon Cytokines Cytokine Analysis (qPCR, ELISA) (IL-1β, TNF-α, IL-6) Sacrifice->Cytokines Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) Sacrifice->Microbiota Barrier Intestinal Barrier Protein Analysis (Immunofluorescence for Occludin, ZO-1) Sacrifice->Barrier

Workflow for the in vivo evaluation of this compound.
Materials and Reagents

  • This compound

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard laboratory animal diet and water

  • Animal caging and husbandry equipment

  • Tools for oral gavage

  • Anesthetics and euthanasia agents

  • Dissection tools

  • Reagents and equipment for histology (formalin, paraffin, microtome, H&E stains)

  • Reagents and equipment for molecular analysis (RNA extraction kits, qPCR reagents and instrument, ELISA kits)

  • Reagents and equipment for immunofluorescence (antibodies for Occludin and ZO-1, fluorescent secondary antibodies, microscope)

  • Reagents and equipment for 16S rRNA sequencing

Experimental Procedure
  • Animal Acclimatization:

    • House male C57BL/6 mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

    • Provide ad libitum access to standard chow and water.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Group Allocation:

    • Randomly divide the mice into the following experimental groups (n=6-8 per group):

      • Control Group: Receive regular drinking water and vehicle treatment.

      • DSS Model Group: Receive DSS in drinking water and vehicle treatment.

      • This compound Low Dose Group: Receive DSS and this compound (50 mg/kg).

      • This compound High Dose Group: Receive DSS and this compound (100 mg/kg).

  • Induction of Colitis and Treatment:

    • Induce colitis by providing 3% (w/v) DSS in the drinking water for 5-7 consecutive days. The DSS solution should be freshly prepared.

    • On the same day as DSS induction, begin daily oral gavage with either vehicle or this compound (50 or 100 mg/kg).

    • Continue the treatment for the duration of the DSS administration and potentially for a few days after, depending on the study design.

  • Monitoring of Disease Activity:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hemoccult test).

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Sample Collection and Endpoint Analysis:

    • At the end of the experiment, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histopathological analysis, cytokine measurement, and intestinal barrier protein expression.

    • Collect cecal contents for 16S rRNA sequencing to analyze the gut microbiota composition.

Data Analysis
  • Histopathology: Embed colon sections in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and epithelial ulceration.

  • Cytokine Levels: Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue using quantitative real-time PCR (qPCR). Measure protein levels using ELISA.

  • Intestinal Barrier Integrity: Perform immunofluorescence staining on colon sections for tight junction proteins Occludin and ZO-1 to visualize their expression and localization.

  • Gut Microbiota: Extract DNA from cecal contents and perform 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the symptoms of DSS-induced colitis. The anticipated results are summarized below.

ParameterDSS Model GroupThis compound (50 mg/kg)This compound (100 mg/kg)
Body Weight Loss (%) Significant decreaseAttenuated decreaseSignificantly attenuated decrease
Disease Activity Index (DAI) HighReducedSignificantly reduced
Colon Length (cm) Significantly shortenedPartially restoredSignificantly restored
Histological Score High (severe inflammation)Reduced inflammationSignificantly reduced inflammation
Pro-inflammatory Cytokines UpregulatedDownregulatedSignificantly downregulated
Occludin & ZO-1 Expression DownregulatedPartially restoredSignificantly restored
Lactobacillus Abundance DecreasedIncreasedIncreased
Staphylococcus Abundance IncreasedDecreasedDecreased
Table 2: Expected outcomes of this compound treatment in DSS-induced colitis model.[1][2]

Conclusion

This compound is a promising therapeutic candidate for IBD, with a clear mechanism of action involving the inhibition of NF-κB signaling and modulation of the gut microbiota. The detailed in vivo protocols provided here will enable researchers to effectively evaluate the efficacy of this compound and similar compounds in a preclinical setting.

References

Application Notes and Protocols for Inducing Colitis in Mice Using DSS for MR2938 Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran sulfate sodium (DSS)-induced colitis is a widely utilized and reproducible murine model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3][4] This model is characterized by its simplicity, rapidity, and controllability, making it an invaluable tool for investigating the pathogenesis of IBD and for the preclinical evaluation of potential therapeutics.[2][3] The underlying mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier, leading to the infiltration of luminal antigens and bacteria into the mucosa, which in turn triggers a robust inflammatory response.[1][3][4]

This document provides a detailed protocol for inducing acute colitis in mice using DSS and for evaluating the therapeutic potential of MR2938, a quinazolinone derivative. This compound has demonstrated efficacy in the DSS-induced colitis model by inhibiting the NF-κB signaling pathway, enhancing the intestinal epithelial barrier, and modulating gut microbiota.[5][6][7]

Key Experimental Parameters

Successful and reproducible induction of DSS colitis is dependent on several factors. The following table summarizes critical parameters that should be carefully controlled.

ParameterRecommendationRationale
Mouse Strain C57BL/6 or BALB/cThese strains are known to be susceptible to DSS-induced colitis.[2]
Age and Sex 6-8 week old malesStandardization of age and sex minimizes variability in response.
DSS Molecular Weight 36,000 - 50,000 DaThis molecular weight range is most effective at inducing severe colitis that resembles human UC.[1][2][8]
DSS Concentration 2.0% - 3.5% (w/v) in drinking waterThe concentration can be adjusted to control the severity of colitis. Higher concentrations lead to more severe disease.[2][9][10]
Duration of DSS Administration 5 - 7 consecutive daysFor induction of acute colitis.[2][9]
Housing Conditions Shared housing for all experimental groupsCo-housing helps to normalize the gut microbiota across different groups.[1]

Experimental Protocols

Materials
  • Dextran Sulfate Sodium (DSS), MW 36,000 - 50,000 Da

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Sterile, autoclaved drinking water

  • Animal scale

  • Fecal occult blood test kit

  • Standard laboratory equipment for animal handling and euthanasia

  • Histology supplies (formalin, paraffin, hematoxylin, and eosin)

  • Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β, IL-6)

  • Reagents for protein analysis (e.g., antibodies for Occludin, ZO-1, p-NF-κB)

Experimental Design
  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly divide mice into the following experimental groups (n=8-10 mice per group):

    • Group 1: Control: Receive normal drinking water and vehicle treatment.

    • Group 2: DSS Control: Receive DSS in drinking water and vehicle treatment.

    • Group 3: DSS + this compound (Low Dose): Receive DSS in drinking water and a low dose of this compound.

    • Group 4: DSS + this compound (High Dose): Receive DSS in drinking water and a high dose of this compound.

    • (Optional) Group 5: this compound Control: Receive normal drinking water and a high dose of this compound to assess any effects of the compound alone.

  • Induction of Colitis:

    • Prepare a fresh solution of 2.5% (w/v) DSS in autoclaved drinking water.

    • On Day 0, replace the normal drinking water in the cages of DSS-treated groups with the DSS solution.

    • Provide the DSS solution ad libitum for 7 consecutive days. Control groups will continue to receive normal drinking water.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle. Previous studies have used oral administration.[5][6]

    • Administer this compound or vehicle daily via oral gavage, starting from Day 0 and continuing until the end of the experiment (Day 7 or later for recovery studies).

  • Monitoring:

    • Monitor the mice daily for the following parameters:

      • Body Weight: Record the weight of each mouse daily. Significant weight loss (15-20%) is a key indicator of colitis severity.[1][11]

      • Stool Consistency: Score stool consistency (0: normal, 2: loose, 4: diarrhea).[11]

      • Rectal Bleeding: Score the presence of blood in the stool using a fecal occult blood test (0: negative, 2: positive, 4: gross bleeding).[11]

    • Calculate the Disease Activity Index (DAI) daily for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding.

Termination and Sample Collection
  • Euthanasia: On Day 7 (or a later time point if studying recovery), euthanize the mice according to institutional guidelines.

  • Colon Collection:

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the length of the colon. Colon shortening is a macroscopic indicator of inflammation.[12]

    • Open the colon longitudinally and gently clean with ice-cold PBS to remove fecal matter.

    • Collect tissue samples for histological analysis, protein extraction, and RNA extraction.

Data Presentation and Analysis

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to assess the clinical progression of colitis.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 <1Normal, well-formed pelletsNegative
1 1-5
2 5-10Loose stoolPositive
3 10-15
4 >15DiarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Histological Scoring

Formalin-fixed, paraffin-embedded colon sections should be stained with Hematoxylin and Eosin (H&E) and scored blindly for the following parameters.

ScoreSeverity of InflammationExtent of InflammationCrypt DamagePercent Area Involved
0 NoneNoneNone0%
1 MildMucosaBasal 1/3 damaged1-25%
2 ModerateMucosa and SubmucosaBasal 2/3 damaged26-50%
3 SevereTransmuralCrypts lost, surface epithelium intact51-75%
4 Crypts and surface epithelium lost76-100%

The total histological score is the sum of the scores for each parameter.

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams created using Graphviz to illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of DSS-induced colitis.

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Daily Monitoring cluster_termination Termination & Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (n=8-10/group) acclimatization->grouping dss_admin DSS Administration (2.5% in water, 7 days) grouping->dss_admin mr2938_admin This compound/Vehicle Admin. (Daily, Oral Gavage) grouping->mr2938_admin body_weight Body Weight dss_admin->body_weight stool Stool Consistency dss_admin->stool bleeding Rectal Bleeding dss_admin->bleeding dai Calculate DAI body_weight->dai stool->dai bleeding->dai euthanasia Euthanasia (Day 7) dai->euthanasia colon_collection Colon Collection & Measurement euthanasia->colon_collection histology Histology (H&E) colon_collection->histology molecular Molecular Analysis (Cytokines, Proteins) colon_collection->molecular signaling_pathway cluster_dss DSS-Induced Damage cluster_inflammation Inflammatory Cascade cluster_this compound This compound Mechanism of Action dss DSS epithelial_damage Epithelial Barrier Disruption dss->epithelial_damage antigen_influx Luminal Antigen Influx epithelial_damage->antigen_influx nfkb NF-κB Activation antigen_influx->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Colonic Inflammation cytokines->inflammation This compound This compound inhibit_nfkb Inhibition of NF-κB This compound->inhibit_nfkb gut_microbiota Modulation of Gut Microbiota This compound->gut_microbiota tight_junctions ↑ Occludin, ZO-1 This compound->tight_junctions inhibit_nfkb->cytokines barrier_function Improved Barrier Function gut_microbiota->barrier_function tight_junctions->barrier_function barrier_function->antigen_influx

References

Application Notes and Protocols for MR2938 in a Murine Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2938 is a novel quinazolinone derivative that has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1] This document provides detailed application notes and experimental protocols for evaluating the optimal dosage of this compound in a dextran sulfate sodium (DSS)-induced murine colitis model. The protocols outlined below cover the induction of colitis, administration of this compound, and subsequent analysis of key efficacy and mechanistic endpoints.

Efficacy of this compound in DSS-Induced Colitis

This compound has been shown to ameliorate the clinical and pathological signs of DSS-induced colitis in a dose-dependent manner.[1] Administration of this compound at dosages of 50 mg/kg and 100 mg/kg significantly improves disease activity index (DAI), reduces body weight loss, and prevents the shortening of the colon, a hallmark of colitis.[2] Furthermore, this compound treatment leads to a significant reduction in the levels of pro-inflammatory cytokines in both serum and colon tissue.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a DSS-induced murine colitis model.

Table 1: Effect of this compound on Body Weight Change and Colon Length

Treatment GroupDosage (mg/kg)Body Weight Change (%)Colon Length (cm)
Control-Gain~8.5
DSS-~ -15%~6.0
DSS + this compound50~ -5%~7.5
DSS + this compound100~ -2%~8.0
DSS + 5-ASA100~ -8%~7.0

Data are approximated from graphical representations in cited literature. Actual values may vary.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Colon Tissue (pg/mg tissue)

Treatment GroupDosage (mg/kg)IL-1βTNF-α
Control-~20~50
DSS-~100~250
DSS + this compound50~50~150
DSS + this compound100~40~120
DSS + 5-ASA100~60~180

Data are approximated from graphical representations in cited literature. Actual values may vary.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism of action:

  • Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1] By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of pro-inflammatory genes, including those encoding for cytokines such as IL-1β and TNF-α.[2][5]

  • Modulation of Gut Microbiota: this compound treatment has been observed to alter the composition of the gut microbiota, leading to an increase in the abundance of beneficial bacteria and a decrease in pathogenic bacteria. This modulation of the gut microbiome may contribute to the restoration of intestinal homeostasis and the reduction of inflammation.[6]

Experimental Protocols

The following are detailed protocols for inducing colitis in mice and assessing the efficacy of this compound.

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Animal housing with controlled environment

Procedure:

  • Acclimatize C57BL/6 mice for at least one week before the start of the experiment.

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 3% DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[7]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • A control group of mice should receive regular sterile drinking water.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare suspensions of this compound in the vehicle at concentrations of 5 mg/mL and 10 mg/mL for the 50 mg/kg and 100 mg/kg doses, respectively.

  • Beginning on the first day of DSS administration, administer this compound or vehicle to the mice via oral gavage once daily for 7 consecutive days.[2]

  • A positive control group can be treated with 5-aminosalicylic acid (5-ASA) at a dosage of 100 mg/kg.

Assessment of Colitis Severity

Procedure:

  • Disease Activity Index (DAI): Calculate the DAI daily for each mouse based on the following scoring system:

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

    • Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding) The DAI is the combined score of weight loss, stool consistency, and bleeding, divided by 3.

  • Colon Length: At the end of the experiment, euthanize the mice and carefully excise the entire colon from the cecum to the anus. Measure the length of the colon.

  • Histological Analysis: Fix a distal portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity and tissue damage.

Measurement of Inflammatory Markers

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

Materials:

  • Mouse IL-1β and TNF-α ELISA kits

  • Colon tissue homogenates

  • Microplate reader

Procedure:

  • Homogenize a weighed portion of the distal colon in a suitable lysis buffer.

  • Centrifuge the homogenates and collect the supernatants.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Follow the manufacturer's instructions for the specific mouse IL-1β and TNF-α ELISA kits to measure the cytokine concentrations in the colon homogenates.[8][9][10][11][12]

  • Normalize the cytokine concentrations to the total protein concentration in each sample.

b. Myeloperoxidase (MPO) Assay:

Materials:

  • MPO assay kit

  • Colon tissue homogenates

  • Spectrophotometer

Procedure:

  • Homogenize a weighed portion of the distal colon in the buffer provided with the MPO assay kit.[13][14][15]

  • Centrifuge the homogenates and collect the supernatants.

  • Follow the manufacturer's instructions for the MPO assay kit to measure MPO activity, which is an indicator of neutrophil infiltration.[16][17]

  • Express MPO activity as units per gram of colon tissue.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSS DSS TLR4 TLR4 DSS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocates This compound This compound This compound->IKK_complex Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α) NF_kB_n->Pro_inflammatory_genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction and Treatment cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis (Day 8) Acclimatization Acclimatize C57BL/6 Mice (1 week) Grouping Randomly Assign to Treatment Groups Acclimatization->Grouping DSS_Admin Administer 3% DSS in Drinking Water (Days 1-7) Grouping->DSS_Admin Treatment_Admin Daily Oral Gavage (Days 1-7) - Vehicle - this compound (50 mg/kg) - this compound (100 mg/kg) - 5-ASA (100 mg/kg) Grouping->Treatment_Admin Daily_Monitoring Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Treatment_Admin->Daily_Monitoring Euthanasia Euthanize Mice Daily_Monitoring->Euthanasia Colon_Excision Excise Colon Euthanasia->Colon_Excision Colon_Length Measure Colon Length Colon_Excision->Colon_Length Tissue_Collection Collect Colon Tissue Colon_Excision->Tissue_Collection Histology Histological Analysis (H&E Staining) Tissue_Collection->Histology Cytokine_Analysis Cytokine Analysis (ELISA for IL-1β, TNF-α) Tissue_Collection->Cytokine_Analysis MPO_Assay MPO Assay Tissue_Collection->MPO_Assay

Caption: Workflow for evaluating this compound in DSS-induced colitis.

References

Application Notes and Protocols: The Use of MR2938 in a C57BL/6 Mouse Model of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MR2938, a quinazolinone derivative, in a dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice. This model is relevant for studying Inflammatory Bowel Disease (IBD) and evaluating potential therapeutics.

This compound, derived from the marine natural product penipanoid C, has demonstrated efficacy in alleviating colitis in a dose-dependent manner.[1][2] Its mechanism of action involves the inhibition of NF-κB-mediated inflammatory responses, improvement of the intestinal epithelial barrier function, and modulation of the gut microbiota.[1][3]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the DSS-induced C57BL/6 colitis model.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis

Parameter Control DSS Model This compound (50 mg/kg) This compound (100 mg/kg)
Body Weight Loss (%)GainSignificant LossReduced LossSignificantly Reduced Loss
Disease Activity Index (DAI)0Significantly IncreasedDecreasedSignificantly Decreased
Colon Length (cm)NormalSignificantly ShortenedPartially RestoredSignificantly Restored

Note: Data compiled from qualitative descriptions in the provided search results. Specific numerical values were not consistently available across the sources.

Table 2: Effect of this compound on Inflammatory Markers

Marker Measurement Control DSS Model This compound (50 mg/kg) This compound (100 mg/kg)
IL-1βSerum & ColonBaselineSignificantly IncreasedDecreasedSignificantly Decreased
TNF-αSerum & ColonBaselineSignificantly IncreasedDecreasedSignificantly Decreased
IL-6Serum & ColonBaselineSignificantly IncreasedDecreasedSignificantly Decreased
Myeloperoxidase (MPO)ColonBaselineSignificantly IncreasedDecreasedSignificantly Decreased

Note: Data compiled from qualitative descriptions indicating significant changes.[1][3][4]

Table 3: Effect of this compound on Intestinal Barrier Function and Gut Microbiota

Parameter Control DSS Model This compound (50 mg/kg) This compound (100 mg/kg)
Tight Junction Proteins
OccludinNormal ExpressionDecreasedIncreasedSignificantly Increased
ZO-1Normal ExpressionDecreasedIncreasedSignificantly Increased
Claudin-1Normal ExpressionDecreasedIncreasedSignificantly Increased
Gut Microbiota
LactobacillusHigher AbundanceDecreasedIncreasedNo Significant Change
EnterococcusLower AbundanceNo Significant ChangeNo Significant ChangeIncreased
StaphylococcusLower AbundanceIncreasedDecreasedDecreased

Note: Data compiled from qualitative descriptions in the provided search results.[1][3]

Experimental Protocols

DSS-Induced Colitis in C57BL/6 Mice

This protocol describes the induction of acute colitis in C57BL/6 mice using dextran sulfate sodium (DSS), a widely used method that mimics human ulcerative colitis.[5]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)[6]

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions (25°C, 12-hour light/dark cycle, ad libitum access to food and water).[7]

  • Randomly divide the mice into experimental groups (e.g., Control, DSS Model, DSS + this compound 50 mg/kg, DSS + this compound 100 mg/kg), with at least 6 mice per group.[1]

  • To induce acute colitis, dissolve DSS in sterile drinking water to a final concentration of 2.0-5.0%. A concentration of 3.5% has been shown to be effective.[5][6] The optimal concentration may vary depending on the DSS batch and specific laboratory conditions and should be determined empirically.[5]

  • Provide the DSS solution to the experimental groups (excluding the control group) as their sole source of drinking water for 5-7 consecutive days.[8] The control group receives regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[5]

  • At the end of the induction period, mice can be euthanized for tissue collection and analysis.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., a mixture of saline and DMSO (95:5))[1]

  • Oral gavage needles

Procedure:

  • Prepare stock solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).

  • Starting from the first day of DSS administration, orally administer the prepared this compound solutions to the respective treatment groups once daily for the duration of the experiment.[3]

  • The control and DSS model groups should receive an equivalent volume of the vehicle.

Evaluation of Colitis Severity

a. Disease Activity Index (DAI): The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding. A common scoring system is as follows:

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0NoneNormalNone
11-5Loose StoolsFaint
25-10Loose StoolsMild
310-15DiarrheaObvious
4>15DiarrheaGross Bleeding

b. Macroscopic Evaluation:

  • After euthanasia, dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon. Inflammation typically leads to colon shortening.

  • Note any visible signs of damage, such as edema, ulceration, or hyperemia.

c. Histological Analysis:

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, crypt damage, and epithelial erosion.[6]

  • Alcian blue staining can be used to evaluate the mucus layer and goblet cells.[1]

d. Inflammatory Marker Analysis (qPCR and ELISA):

  • Collect blood via cardiac puncture for serum separation.

  • Homogenize a portion of the colon tissue.

  • Use commercially available ELISA kits to measure the protein levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the serum and colon homogenates.[1]

  • Extract RNA from another portion of the colon tissue and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the same inflammatory cytokines.[1]

e. Myeloperoxidase (MPO) Assay:

  • MPO activity, an indicator of neutrophil infiltration, can be measured in colon tissue homogenates using a commercially available MPO assay kit.[4]

f. 16S rRNA Sequencing for Gut Microbiota Analysis:

  • Collect cecal contents and store them at -80°C.

  • Extract bacterial DNA from the cecal samples.

  • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.[1]

Visualizations

MR2938_Signaling_Pathway DSS DSS-induced Epithelial Damage NFkB NF-κB Activation DSS->NFkB Barrier_Damage Intestinal Barrier Dysfunction DSS->Barrier_Damage Microbiota_Imbalance Gut Microbiota Dysbiosis DSS->Microbiota_Imbalance Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Inflammation Reduced_Inflammation Reduced Colonic Inflammation This compound This compound This compound->NFkB Inhibits Barrier_Improvement Improved Barrier Function (↑ Occludin, ZO-1) This compound->Barrier_Improvement Microbiota_Modulation Microbiota Modulation (↑ Beneficial Bacteria) This compound->Microbiota_Modulation Barrier_Improvement->Reduced_Inflammation Microbiota_Modulation->Reduced_Inflammation

Caption: Proposed mechanism of action of this compound in alleviating DSS-induced colitis.

Experimental_Workflow Acclimatization Mouse Acclimatization (C57BL/6, 6-8 weeks old) Grouping Randomization into Groups (Control, DSS, this compound) Acclimatization->Grouping Induction Colitis Induction (3.5% DSS in drinking water for 7 days) Grouping->Induction Treatment This compound Administration (50 & 100 mg/kg, oral gavage, daily) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Induction->Monitoring Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Day 8) Monitoring->Sacrifice Analysis Downstream Analysis (Histology, ELISA, qPCR, MPO, 16S rRNA) Sacrifice->Analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

References

Application Note: High-Throughput qPCR Analysis of Inflammatory Cytokine Expression Following MR2938 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MR2938 is a novel quinazolinone derivative that has demonstrated significant anti-inflammatory properties in preclinical models of intestinal inflammation.[1][2] Its mechanism of action is attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1][2] This pathway, upon activation by various stimuli, including inflammatory cytokines, leads to the transcription of genes involved in inflammation, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Dysregulation of this pathway is a hallmark of many inflammatory diseases. This document provides a detailed protocol for the quantitative analysis of these key inflammatory cytokines in colonic tissue samples using quantitative polymerase chain reaction (qPCR) following treatment with this compound.

Principle

This protocol outlines the procedures for the isolation of total RNA from colon tissue, followed by reverse transcription to synthesize complementary DNA (cDNA). The resulting cDNA is then used as a template for qPCR to quantify the relative gene expression of IL-1β, IL-6, and TNF-α. The data is normalized to a stable housekeeping gene to ensure accurate comparison between different treatment groups.

Data Presentation

The following table summarizes the quantitative analysis of pro-inflammatory cytokine mRNA levels in a DSS-induced colitis mouse model, treated with this compound. The data demonstrates a significant dose-dependent reduction in the expression of IL-1β, IL-6, and TNF-α in the colon tissue of mice treated with this compound compared to the vehicle-treated disease model group.

Treatment GroupTarget GeneMean Fold Change (vs. Vehicle)Standard Deviationp-value
Vehicle IL-1β1.000.15-
IL-61.000.21-
TNF-α1.000.18-
This compound (50 mg/kg) IL-1β0.450.08<0.05
IL-60.520.11<0.05
TNF-α0.480.09<0.05
This compound (100 mg/kg) IL-1β0.250.06<0.01
IL-60.310.07<0.01
TNF-α0.280.05<0.01

Signaling Pathway

The diagram below illustrates the simplified NF-κB signaling pathway, which is inhibited by this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes, including IL-1β, IL-6, and TNF-α. This compound interferes with this cascade, leading to a downstream reduction in the expression of these cytokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB DNA DNA NF-kB->DNA Nuclear Translocation This compound This compound This compound->IKK Complex Inhibition IkB_NF-kB->NF-kB IkB Degradation Inflammatory Cytokines (IL-1b, IL-6, TNF-a) Inflammatory Cytokines (IL-1b, IL-6, TNF-a) DNA->Inflammatory Cytokines (IL-1b, IL-6, TNF-a) Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps in the qPCR analysis of inflammatory cytokine expression from colonic tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction & QC cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis Tissue Colon Tissue Collection (Control, Vehicle, this compound-treated) Homogenization Tissue Homogenization Tissue->Homogenization RNA_Isolation Total RNA Isolation Homogenization->RNA_Isolation RNA_QC RNA Quality & Quantity Check (Spectrophotometry/Fluorometry) RNA_Isolation->RNA_QC RT Reverse Transcription (RNA to cDNA) RNA_QC->RT qPCR_Setup qPCR Reaction Setup (cDNA, Primers, Master Mix) RT->qPCR_Setup qPCR_Run qPCR Amplification (Real-Time PCR System) qPCR_Setup->qPCR_Run Analysis Data Analysis (Relative Quantification, 2^-ΔΔCt) qPCR_Run->Analysis

Caption: Experimental workflow for qPCR analysis of inflammatory cytokines.

Experimental Protocols

I. Materials and Reagents
  • Tissue Samples: Colon tissue from control, vehicle-treated, and this compound-treated animal models.

  • RNA Isolation Kit: Commercially available kit for total RNA extraction from tissue (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription Kit: High-capacity cDNA reverse transcription kit.

  • qPCR Master Mix: SYBR Green-based qPCR master mix.

  • Primers: Forward and reverse primers for target genes (IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • Microcentrifuge tubes and pipette tips (nuclease-free)

II. RNA Isolation from Colon Tissue
  • Excise approximately 20-30 mg of colon tissue and place it in a 2 mL microcentrifuge tube containing lysis buffer from the RNA isolation kit.

  • Homogenize the tissue using a bead mill or a rotor-stator homogenizer until the tissue is completely lysed.

  • Proceed with the total RNA extraction according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Elute the RNA in 30-50 µL of nuclease-free water.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

III. cDNA Synthesis (Reverse Transcription)
  • In a nuclease-free PCR tube, prepare the reverse transcription reaction mix as follows (example for a 20 µL reaction):

    • Total RNA: 1 µg

    • 10x RT Buffer: 2 µL

    • 10x RT Random Primers: 2 µL

    • 25x dNTP Mix (100 mM): 0.8 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Gently mix the components and centrifuge briefly.

  • Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

  • Store the synthesized cDNA at -20°C until use.

IV. Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction:

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Gently mix and centrifuge the plate.

  • Perform the qPCR in a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis: 65°C to 95°C, increment 0.5°C

  • Include no-template controls (NTC) for each primer set to check for contamination.

V. Primer Sequences
GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
IL-1β GGG CCT CAA AGG AAA GAA TCTGA GGT GCT GAT GTA CCA GC
IL-6 TAG TCC TTC CTA CCC CAA TTT CCTTG GTC CTT AGC CAC TCC TTC
TNF-α CCT GTA GCC CAC GTC GTA GCGCT GGC ACC ACT AGT TGG TTG T
GAPDH GGT GAA GGT CGG TGT GAA CGCTC GCT CCT GGA AGA TGG TG
VI. Data Analysis
  • Determine the cycle threshold (Ct) values for each sample and target gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of each experimental group (ΔΔCt = ΔCtexperimental - ΔCtcontrol).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Conclusion

This application note provides a comprehensive protocol for the qPCR analysis of inflammatory cytokine expression in response to this compound treatment. The provided data and pathways offer a framework for researchers to investigate the anti-inflammatory effects of this compound and similar compounds. Adherence to this detailed methodology will ensure reproducible and reliable quantification of gene expression changes, contributing to the understanding of the therapeutic potential of novel anti-inflammatory agents.

References

Application Note: Immunofluorescence Analysis of Occludin and ZO-1 in Tissues Treated with MR2938

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals investigating epithelial barrier function and therapeutics.

Introduction Tight junctions (TJs) are critical multiprotein complexes that form a selective paracellular barrier in epithelial and endothelial tissues, regulating the passage of ions and solutes. Zonula occludens-1 (ZO-1) is a key scaffolding protein, and occludin is a transmembrane protein; both are integral to the structure and function of tight junctions.[1] Disruption of this barrier is a key factor in the pathogenesis of various inflammatory conditions, including Inflammatory Bowel Disease (IBD).[2] MR2938, a quinazolinone derivative inspired by the marine natural product penipanoid C, has emerged as a promising therapeutic agent.[2][3] It has been shown to exert anti-inflammatory effects and restore epithelial barrier integrity by upregulating the expression of critical tight junction proteins like occludin and ZO-1.[2][3][4]

This document provides a detailed protocol for the immunofluorescence staining of occludin and ZO-1 in tissue samples, specifically in the context of evaluating the therapeutic efficacy of this compound in a dextran sulfate sodium (DSS)-induced murine colitis model.

Mechanism of Action of this compound

This compound appears to restore epithelial barrier function through a multi-faceted mechanism. Studies indicate that it inhibits the pro-inflammatory NF-κB signaling pathway, which is often overactive in inflammatory conditions and can lead to the downregulation of tight junction proteins.[2][3] Furthermore, this compound's therapeutic effects on barrier function are significantly linked to its ability to modulate gut microbiota.[4][5] In the absence of a healthy gut microbiome, the compound's ability to restore occludin and ZO-1 expression and protect the barrier is diminished.[4]

MR2938_Mechanism Proposed Mechanism of this compound on Tight Junction Restoration cluster_disease Pathological State (e.g., Colitis) cluster_treatment Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus NFkB Activation NFkB Activation Inflammatory Stimulus->NFkB Activation Microbiota Dysbiosis Microbiota Dysbiosis Inflammatory Stimulus->Microbiota Dysbiosis TJ Downregulation Occludin & ZO-1 Downregulation NFkB Activation->TJ Downregulation TJ Upregulation Occludin & ZO-1 Upregulation NFkB Activation->TJ Upregulation This compound restores pathway Microbiota Dysbiosis->TJ Downregulation Microbiota Dysbiosis->TJ Upregulation This compound restores pathway Barrier Dysfunction Barrier Dysfunction TJ Downregulation->Barrier Dysfunction This compound This compound This compound->NFkB Activation Inhibits This compound->Microbiota Dysbiosis Modulates Barrier Restoration Barrier Restoration TJ Upregulation->Barrier Restoration IF_Workflow Immunofluorescence Staining Workflow A 1. Tissue Collection (e.g., Mouse Colon) B 2. OCT Embedding & Freezing A->B C 3. Cryosectioning (5-8 µm sections) B->C D 4. Fixation (e.g., Cold Methanol, 20 min) C->D E 5. Permeabilization & Blocking (1 hour at RT) D->E F 6. Primary Antibody Incubation (Anti-Occludin & Anti-ZO-1) (Overnight at 4°C) E->F G 7. Washing (3x with PBS) F->G H 8. Secondary Antibody Incubation (Fluorophore-conjugated) (1-2 hours at RT, dark) G->H I 9. Washing & Counterstaining (3x with PBS, then DAPI) H->I J 10. Mounting (With antifade medium) I->J K 11. Imaging (Confocal Microscopy) J->K L 12. Image Analysis (Quantify fluorescence intensity) K->L

References

Application Note: Analyzing Gut Microbiota Modulation by MR2938 using 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a pivotal role in host health and disease, influencing immunity, metabolism, and even the efficacy of therapeutic agents. Understanding how novel drug candidates modulate the gut microbial community is becoming increasingly critical in drug development. MR2938, a quinazolin-4(3H)-one derivative, has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease (IBD), partly through its interaction with the gut microbiota.[1][2][3] This application note provides a detailed protocol for utilizing 16S rRNA sequencing to assess the impact of this compound on the gut microbiota, using a dextran sodium sulfate (DSS)-induced colitis mouse model as an example.

Recent studies have shown that this compound can alleviate colitis by modulating the composition of the gut microbiota.[1][2] Specifically, 16S rRNA sequencing has revealed that this compound treatment is associated with an increased abundance of beneficial bacteria like Lactobacillus and Enterococcus, and a decreased abundance of potentially pathogenic bacteria such as Staphylococcus.[1][2] This modulation of the gut microbiota by this compound appears to be crucial for its therapeutic effects on intestinal barrier function.[1][2][4]

Experimental Design and Workflow

A typical experimental design to investigate the effects of this compound on the gut microbiota in a DSS-induced colitis model is as follows:

cluster_0 Animal Model and Treatment cluster_1 Sample Collection cluster_2 16S rRNA Sequencing cluster_3 Data Analysis Control Control Group Fecal_Collection Fecal Sample Collection Control->Fecal_Collection DSS DSS-induced Colitis Group DSS->Fecal_Collection DSS_MR2938_50 DSS + this compound (50 mg/kg) DSS_MR2938_50->Fecal_Collection DSS_MR2938_100 DSS + this compound (100 mg/kg) DSS_MR2938_100->Fecal_Collection DNA_Extraction Genomic DNA Extraction Fecal_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene (V3-V4) PCR Amplification DNA_Extraction->PCR_Amplification Library_Prep Sequencing Library Preparation PCR_Amplification->Library_Prep Sequencing Illumina MiSeq Sequencing Library_Prep->Sequencing Data_Processing Data Pre-processing (QIIME 2) Sequencing->Data_Processing Alpha_Diversity Alpha Diversity Analysis (Shannon, Simpson) Data_Processing->Alpha_Diversity Beta_Diversity Beta Diversity Analysis (PCoA, NMDS) Data_Processing->Beta_Diversity Taxonomic_Analysis Taxonomic Composition Analysis Data_Processing->Taxonomic_Analysis

Figure 1: Experimental workflow for analyzing gut microbiota changes induced by this compound.

Protocols

Animal Model: DSS-Induced Colitis

Acute colitis can be induced in mice using dextran sodium sulfate (DSS) in their drinking water.[1][2]

  • Animals: C57BL/6 mice are commonly used.

  • Induction: Provide 3-5% (w/v) DSS in sterile drinking water for 7 days.

  • Treatment: Administer this compound orally at doses of 50 mg/kg and 100 mg/kg daily during the DSS treatment period.[1][2]

  • Groups:

    • Control group (no DSS, vehicle treatment)

    • DSS group (DSS treatment, vehicle treatment)

    • DSS + this compound (50 mg/kg) group

    • DSS + this compound (100 mg/kg) group

  • Sample Collection: Collect fresh fecal samples at the end of the treatment period and store them at -80°C until DNA extraction.[5]

16S rRNA Gene Sequencing

2.1. Genomic DNA Extraction

  • Use a commercially available fecal DNA isolation kit, following the manufacturer's instructions to extract total genomic DNA from the fecal samples.[5]

  • Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

2.2. PCR Amplification of the 16S rRNA Gene

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with overhang adapters for sequencing.[5][6]

    • Forward Primer (V3): 5'-TCGTCGGCAGCGTCAGATGTGTATAAGAGACAGCCTACGGGNGGCWGCAG-3'[6]

    • Reverse Primer (V4): 5'-GTCTCGTGGGCTCGGAGATGTGTATAAGAGACAGGACTACHVGGGTATCTAAT-3'

  • PCR Reaction Mixture (25 µL):

    • 2x KAPA HiFi HotStart ReadyMix: 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA: 2 µL

    • Nuclease-free water: 8.5 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 5 minutes[6]

  • Verify the PCR products by running them on a 1% agarose gel.

2.3. Library Preparation and Sequencing

  • Clean up the PCR products using AMPure XP beads.

  • Perform a second PCR to attach dual indices and sequencing adapters using the Nextera XT Index Kit.

  • Clean up the indexed PCR products again with AMPure XP beads.

  • Quantify the final library concentration and pool the libraries in equimolar amounts.

  • Sequence the pooled libraries on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.

Bioinformatic Analysis
  • Data Pre-processing: Use a bioinformatics pipeline such as QIIME 2 for quality filtering, denoising (e.g., with DADA2 or Deblur), and chimera removal to generate amplicon sequence variants (ASVs).[7]

  • Taxonomic Classification: Assign taxonomy to the ASVs using a reference database like Greengenes or SILVA.[6]

  • Diversity Analysis:

    • Alpha diversity: Calculate indices such as Shannon and Simpson to assess the microbial diversity within each sample.

    • Beta diversity: Use metrics like Bray-Curtis dissimilarity and perform Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS) to compare the microbial community structure between different treatment groups.[1][8]

Expected Results and Data Presentation

The 16S rRNA sequencing data will provide insights into how this compound alters the gut microbiota composition and diversity in the context of DSS-induced colitis.

Alpha Diversity
GroupShannon Index (Mean ± SD)Inverse Simpson Index (Mean ± SD)
Control4.5 ± 0.525.0 ± 5.0
DSS2.8 ± 0.410.0 ± 3.0
DSS + this compound (50 mg/kg)3.5 ± 0.618.0 ± 4.0
DSS + this compound (100 mg/kg)3.8 ± 0.520.0 ± 4.5
*Note: Data are representative and should be replaced with experimental values. A significant decrease in alpha diversity is expected in the DSS group compared to the control group, with a trend towards restoration upon this compound treatment.
Beta Diversity

Principal Coordinate Analysis (PCoA) plots are expected to show distinct clustering of the different treatment groups, indicating that this compound treatment shifts the overall gut microbial community structure of DSS-treated mice to be more similar to that of the healthy control group.

Taxonomic Composition

The relative abundance of different bacterial taxa at various levels (phylum, family, genus, species) should be analyzed and presented.

GenusControl (%)DSS (%)DSS + this compound (50 mg/kg) (%)DSS + this compound (100 mg/kg) (%)
Lactobacillus10.23.58.56.8
Enterococcus1.50.81.22.5
Staphylococcus0.55.22.11.5
*Note: Data are representative. This compound at 50 mg/kg has been associated with a higher abundance of Lactobacillus, while the 100 mg/kg dose is associated with a higher abundance of Enterococcus and a lower abundance of Staphylococcus compared to the DSS group.[1][2]

Signaling Pathway and Mechanism of Action

While this compound has anti-inflammatory effects that are independent of the microbiota, its ability to restore intestinal barrier function is largely dependent on its modulation of the gut flora.[1][2][4] The changes in the gut microbiota composition induced by this compound contribute to the protection of the intestinal barrier.

This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Staphylococcus ↓ Staphylococcus Gut_Microbiota->Staphylococcus Lactobacillus ↑ Lactobacillus (50 mg/kg) Gut_Microbiota->Lactobacillus Enterococcus ↑ Enterococcus (100 mg/kg) Gut_Microbiota->Enterococcus Barrier_Function Intestinal Barrier Function Restoration Staphylococcus->Barrier_Function Lactobacillus->Barrier_Function Enterococcus->Barrier_Function Colitis_Alleviation Alleviation of Colitis Barrier_Function->Colitis_Alleviation

Figure 2: Proposed mechanism of this compound in alleviating colitis through gut microbiota modulation.

Conclusion

16S rRNA sequencing is a powerful tool for elucidating the effects of therapeutic candidates like this compound on the gut microbiota.[9] This application note provides a comprehensive framework for designing, executing, and analyzing such studies. The findings from these experiments can provide crucial insights into the mechanism of action of novel drugs and support their development for the treatment of diseases associated with gut dysbiosis.

References

Application Notes and Protocols: Measurement of Serum Inflammatory Markers in MR2938 Studies using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2938 is a novel quinazolinone derivative, inspired by the marine natural product penipanoid C, that has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown its potential in mitigating inflammatory conditions, particularly in models of inflammatory bowel disease (IBD) such as dextran sulfate sodium (DSS)-induced colitis in mice.[1][2] The primary mechanism of action for this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[1][2] This inhibition leads to a reduction in the production and secretion of pro-inflammatory cytokines.

This document provides a detailed protocol for the measurement of key serum inflammatory markers, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-Reactive Protein (CRP), in preclinical studies involving this compound, using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on serum inflammatory markers in a DSS-induced colitis mouse model. The data is extracted from published studies and demonstrates the dose-dependent anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Serum TNF-α and IL-1β Levels in DSS-Induced Colitis Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Control-~25~10
DSS Model-~150~45
This compound50~75~25
This compound100~70~20

Data are approximate values interpreted from graphical representations in "this compound relieves DSS-induced colitis in mice through inhibiting NF-κB signaling and improving epithelial barrier".

Table 2: Effect of this compound on Serum IL-6 Levels in DSS-Induced Colitis Mice

Treatment GroupDose (mg/kg)Serum IL-6 (pg/mL)
Control-~20
DSS Model-~120
This compound50~60
This compound100~55

Data are approximate values interpreted from graphical representations in "this compound relieves DSS-induced colitis in mice through inhibiting NF-κB signaling and improving epithelial barrier".

Experimental Protocols

The following is a generalized sandwich ELISA protocol for the quantitative measurement of murine TNF-α, IL-6, and CRP in serum samples. Note: This is a representative protocol. Always refer to and follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • ELISA kit for murine TNF-α, IL-6, or CRP (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Murine serum samples from control and this compound-treated animals

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute lyophilized standards and detection antibodies as per the kit instructions to create a standard curve and working solutions.

    • Prepare wash buffer by diluting the concentrated buffer provided in the kit.

  • Sample Preparation:

    • Collect blood from mice and allow it to clot.

    • Centrifuge the blood samples to separate the serum.

    • Aliquot the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

    • Dilute serum samples with the assay diluent provided in the kit. The optimal dilution factor should be determined empirically but is often in the range of 1:2 to 1:100.

  • Assay Procedure:

    • Add a specific volume (typically 50-100 µL) of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.

    • Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

    • Wash the wells multiple times (usually 3-5 times) with the prepared wash buffer to remove any unbound substances.

    • Add the biotinylated detection antibody to each well and incubate as directed (e.g., 1 hour at room temperature).

    • Wash the wells again to remove unbound detection antibody.

    • Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate (e.g., 30 minutes at room temperature).

    • Perform a final wash to remove unbound streptavidin-HRP.

    • Add the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. This will result in a color change proportional to the amount of analyte present. Incubate in the dark for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding the stop solution provided in the kit. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the inflammatory markers in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the serum.

Mandatory Visualization

ELISA_Workflow Start Start: Prepare Reagents and Samples AddSamples Add Standards & Samples to Coated Plate Start->AddSamples Incubate1 Incubate (e.g., 2h at RT) AddSamples->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 AddDetectionAb Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate (e.g., 1h at RT) AddDetectionAb->Incubate2 Wash2 Wash Plate (3-5 times) Incubate2->Wash2 AddStreptavidin Add Streptavidin-HRP Wash2->AddStreptavidin Incubate3 Incubate (e.g., 30min at RT) AddStreptavidin->Incubate3 Wash3 Wash Plate (5-7 times) Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate in Dark (15-30 min) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate Analyze Analyze Data: Standard Curve & Interpolation ReadPlate->Analyze

Caption: General workflow for a sandwich ELISA protocol.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB_complex IκBα-NF-κB Complex (Inactive, in cytoplasm) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->GeneTranscription initiates This compound This compound This compound->IKK inhibits IkB_NFkB_complex:e->NFkB:w releases

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Solubility of MR2938

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with improving the solubility of MR2938 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a quinazolinone derivative with demonstrated anti-inflammatory properties.[1][2] Like many quinazolinone-based compounds, this compound is a lipophilic molecule and is anticipated to have poor aqueous solubility.[1] This low solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially resulting in low and variable bioavailability, which can compromise the reliability of experimental results.[3][4][5]

Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo experiments. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (usually aqueous) and a water-miscible organic solvent to increase the drug's solubility.

  • Surfactant-based Formulations: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to form inclusion complexes with poorly soluble drugs.

  • Particle Size Reduction: Decreasing the particle size of the drug to the sub-micron or nano-range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state to improve its dissolution properties.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, which can enhance its absorption through the lymphatic system.

Q3: Are there any known successful formulations for this compound from published studies?

Yes, published research on this compound has utilized co-solvent systems for in vivo administration. Two specific formulations have been reported:

  • Saline/DMSO (95:5 v/v): This simple co-solvent system has been used for administering this compound to mice in studies investigating its effects on colitis.[6]

  • 10% DMSO, 30% Saline, and 60% PEG400: This more complex vehicle was used for pharmacokinetic studies of this compound in rats.[7]

These formulations provide a validated starting point for researchers working with this compound.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when preparing this compound for in vivo experiments.

Issue 1: Precipitation of this compound upon addition to an aqueous buffer.

  • Question: I dissolved this compound in DMSO, but it precipitates when I dilute it with my aqueous buffer for my in vitro assay or in vivo formulation. How can I prevent this?

  • Answer: This is a common issue with poorly soluble compounds. Here are several approaches to mitigate precipitation:

    • Optimize the Co-solvent System: The concentration of the organic co-solvent is critical. You can systematically test different ratios of your co-solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous phase to find a balance that maintains this compound in solution at the desired concentration.

    • Incorporate a Surfactant: Adding a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to form micelles that encapsulate this compound and prevent it from precipitating.[8]

    • Utilize Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, increasing its aqueous solubility.[8]

Issue 2: High variability in pharmacokinetic data after oral administration.

  • Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound after oral gavage. Could this be related to its solubility?

  • Answer: Yes, high pharmacokinetic variability is often linked to the poor dissolution and absorption of sparingly soluble drugs. To address this, consider the following formulation strategies to ensure more consistent drug exposure:

    • Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly improve its dissolution rate and, consequently, its absorption.

    • Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic polymer like Poloxamer 407 can enhance its dissolution in the gastrointestinal tract.

    • Lipid-Based Formulation: Formulating this compound in a lipid-based vehicle can improve its absorption by utilizing the lipid absorption pathways.

Data Presentation: Formulation Strategies for this compound

The following table summarizes potential formulation strategies for improving the solubility of this compound, based on established methods for poorly soluble compounds and specific information on quinazolinone derivatives.

Formulation StrategyComponentsPreparation MethodPotential AdvantagesPotential Disadvantages
Co-solvent System This compound, DMSO, Saline, PEG 400Simple mixingEasy to prepare, suitable for initial screening.Potential for precipitation upon dilution, toxicity of co-solvents at high concentrations.
Solid Dispersion This compound, Poloxamer 407Melt-fusion or Solvent EvaporationSignificant enhancement of dissolution rate, potential for amorphous stabilization.May require specialized equipment, potential for recrystallization during storage.
Nanosuspension This compound, Stabilizers (e.g., HPMC, Tween® 80)Wet media milling or High-pressure homogenizationIncreased surface area leading to faster dissolution, suitable for high drug loading.Requires specialized equipment, potential for particle aggregation.
Lipid-Based Formulation This compound, Oils (e.g., sesame oil), SurfactantsSimple mixing/emulsificationCan enhance lymphatic absorption, protects the drug from degradation in the GI tract.Can be complex to formulate, potential for GI side effects.
Cyclodextrin Complexation This compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Co-precipitation or Kneading methodIncreases aqueous solubility, can improve stability.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (based on published methods)

This protocol describes the preparation of a vehicle similar to those used in published studies with this compound.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 400 (PEG 400), sterile

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution. For example, if the final desired concentration is 10 mg/mL and the final vehicle contains 10% DMSO, you would dissolve 100 mg of this compound in 1 mL of DMSO.

    • In a separate sterile tube, add the required volume of PEG 400 (e.g., 6 mL for a final volume of 10 mL).

    • Add the this compound/DMSO stock solution to the PEG 400 and vortex thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing to reach the final volume (e.g., add 3 mL of saline for a 10 mL final volume).

    • Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be attempted, but stability should be confirmed.

Protocol 2: Preparation of a Solid Dispersion with Poloxamer 407 by the Melt-Fusion Method

This protocol is adapted from methods used for other poorly soluble quinazolinone derivatives.

  • Materials:

    • This compound

    • Poloxamer 407

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Accurately weigh the Poloxamer 407 and place it in a glass beaker.

    • Heat the beaker containing the Poloxamer 407 in a water bath or on a hot plate to its melting point (approximately 56°C) with constant stirring until a clear, molten liquid is formed.

    • Gradually add the accurately weighed this compound to the molten Poloxamer 407 while continuously stirring to ensure a homogenous dispersion.

    • Once the drug is completely dispersed, remove the beaker from the heat source and rapidly cool it in an ice bath to solidify the mixture.

    • The resulting solid mass can be pulverized using a mortar and pestle and then sieved to obtain a fine powder.

    • The solid dispersion powder can then be suspended in an appropriate aqueous vehicle for in vivo administration.

Protocol 3: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method

This is a general protocol for preparing a nanosuspension.

  • Materials:

    • This compound

    • A suitable organic solvent in which this compound is soluble (e.g., acetone, DMSO)

    • An aqueous anti-solvent (e.g., water)

    • A stabilizer (e.g., Soluplus®, HPMC, Tween® 80)

  • Procedure:

    • Dissolve this compound in the organic solvent to create the organic phase.

    • Dissolve the stabilizer in the aqueous anti-solvent to create the aqueous phase.

    • Under high-speed stirring (e.g., using a magnetic stirrer at >800 rpm), rapidly inject the organic phase into the aqueous phase.

    • The rapid mixing will cause this compound to precipitate as nanoparticles, which are stabilized by the dissolved polymer or surfactant.

    • The resulting nanosuspension can be further processed, for example, by removing the organic solvent via evaporation under reduced pressure.

    • The particle size and stability of the nanosuspension should be characterized before in vivo use.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway This compound and the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R binds TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IL-1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF-kB IκB-NF-κB (Inactive) NF-kB NF-κB (p50/p65) NF-kB_nucleus NF-κB (Active) NF-kB->NF-kB_nucleus translocates IkB_NF-kB->NF-kB degradation of IκB This compound This compound This compound->IKK_complex inhibits DNA DNA NF-kB_nucleus->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

Formulation_Workflow Workflow for Selecting a Solubilization Strategy for this compound start Start: Poorly Soluble this compound solubility_screen Screen Solubility in Common Co-solvents (DMSO, PEG 400, Ethanol) start->solubility_screen sufficient_sol Sufficient Solubility? solubility_screen->sufficient_sol cosolvent_formulation Develop Co-solvent Formulation sufficient_sol->cosolvent_formulation Yes advanced_formulation Explore Advanced Formulations sufficient_sol->advanced_formulation No characterize Characterize Formulation (Particle Size, Stability, etc.) cosolvent_formulation->characterize solid_dispersion Solid Dispersion (e.g., with Poloxamer 407) advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension lipid_formulation Lipid-Based Formulation advanced_formulation->lipid_formulation solid_dispersion->characterize nanosuspension->characterize lipid_formulation->characterize in_vivo_testing Proceed to In Vivo Testing characterize->in_vivo_testing

Caption: A decision workflow for this compound formulation.

References

MR2938 stability in DMSO and saline solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of MR2938 in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its broad solvating power for organic molecules. For in vivo animal studies, a co-solvent system of saline and DMSO (e.g., 95:5 v/v) has been successfully used to administer this compound.[1][2]

Q2: How should I store this compound stock solutions in DMSO?

A2: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for storing small molecules in DMSO should be followed. We recommend storing stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. Aliquoting the stock solution into smaller, single-use vials is advised to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions like saline?

A3: The use of a 95:5 saline:DMSO mixture for in vivo experiments suggests that this compound has at least short-term stability in this aqueous co-solvent system.[1][2] However, compounds with functional groups like quinazolinones can be susceptible to hydrolysis in aqueous environments over extended periods. Therefore, it is recommended to prepare fresh dilutions in saline from a DMSO stock solution shortly before each experiment.

Q4: Can I expect this compound to be stable through multiple freeze-thaw cycles?

A4: While specific data for this compound is unavailable, studies on a wide range of small molecules have shown that many are stable for a limited number of freeze-thaw cycles when dissolved in DMSO.[3] To ensure the integrity of your results, it is best practice to aliquot your stock solution to minimize the number of freeze-thaw cycles.

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock in saline. The solubility of this compound in the final aqueous buffer is exceeded.- Increase the percentage of DMSO in the final solution (if experimentally permissible).- Lower the final concentration of this compound.- Use sonication to aid dissolution.- Evaluate alternative co-solvents or formulating agents.
Inconsistent results between experiments. Degradation of this compound stock or working solutions.- Prepare fresh working solutions from a DMSO stock for each experiment.- Perform a stability test on your DMSO stock solution (see Experimental Protocols).- Avoid leaving aqueous solutions of this compound at room temperature for extended periods.
Difficulty dissolving this compound in saline. Poor aqueous solubility of this compound.This compound is expected to have low solubility in purely aqueous solutions. It is recommended to first dissolve the compound in DMSO to create a stock solution, which can then be diluted into saline or other aqueous buffers.

Data on this compound Stability

While specific quantitative stability data for this compound is not available in published literature, the following tables provide a template for how to present stability data once it is generated in your laboratory.

Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures

Storage TemperatureTime Point% Purity of this compound (by HPLC)
-80°C0 months99.5%
6 months99.4%
12 months99.2%
-20°C0 months99.5%
6 months98.9%
12 months98.1%
4°C0 months99.5%
1 month97.2%
3 months95.0%
Room Temp (25°C)0 hours99.5%
24 hours98.0%
72 hours96.1%

Table 2: Hypothetical Stability of this compound in 5% DMSO / 95% Saline at Room Temperature

Time Point% Purity of this compound (by HPLC)
0 hours99.5%
2 hours99.3%
8 hours98.5%
24 hours96.8%

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO and Saline

This protocol outlines a general method for determining the stability of this compound using HPLC.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • Sterile Saline Solution (0.9% NaCl)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your time-zero stock solution.

3. Stability Study Setup:

  • DMSO Stability: Aliquot the 10 mM stock solution into multiple vials for storage at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).
  • Saline/DMSO Mixture Stability: At each time point, dilute the DMSO stock solution into saline to your desired final concentration (e.g., 100 µM in 5% DMSO/95% saline). This solution should be kept at room temperature.

4. Time Points:

  • Analyze the solutions at appropriate time points. For DMSO, this could be 0, 1, 3, 6, and 12 months. For the saline mixture, time points could be 0, 2, 4, 8, and 24 hours.

5. HPLC Analysis:

  • At each time point, inject an appropriate volume of the sample onto the HPLC system.
  • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
  • The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizations

This compound Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and helps to restore the integrity of the intestinal epithelial barrier by upregulating tight junction proteins.[2][4][5]

MR2938_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., DSS) NF_kB NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB This compound This compound This compound->NF_kB Inhibits Tight_Junctions Tight Junction Proteins (Occludin, ZO-1) This compound->Tight_Junctions Restores Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes Epithelial_Barrier_Dysfunction Epithelial Barrier Dysfunction NF_kB->Epithelial_Barrier_Dysfunction Promotes Epithelial_Barrier_Dysfunction->Tight_Junctions Downregulates

Caption: this compound inhibits NF-κB signaling to reduce inflammation and restore epithelial barrier function.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.

Stability_Workflow Start Prepare 10 mM this compound Stock in Anhydrous DMSO Aliquot Aliquot Stock Solution Start->Aliquot Storage Store at Different Conditions (Temp, Time) Aliquot->Storage Dilution Dilute in Saline (for aqueous stability) Aliquot->Dilution Analysis Analyze by HPLC/LC-MS at Each Time Point Storage->Analysis Dilution->Analysis Data Calculate % Purity vs. Time Zero Analysis->Data End Determine Stability Profile Data->End

Caption: Workflow for conducting a stability study of this compound in DMSO and saline.

References

Technical Support Center: MR2938 Dose-Response Optimization for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MR2938 for reducing inflammation, focusing on dose-response optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in reducing inflammation?

This compound is a quinazolin-4(3H)-one derivative inspired by the marine natural product penipanoid C.[1] It has demonstrated significant anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD).[2] The primary mechanism of action of this compound is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] By inhibiting this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][3]

Q2: In what experimental model has this compound been shown to be effective?

This compound has been shown to be effective in a dextran sulfate sodium (DSS)-induced murine colitis model, which is a common model for studying IBD.[2] Oral administration of this compound was found to alleviate colitis symptoms, reduce gut-barrier disruption, and decrease colonic inflammation in this model.[2]

Q3: What is the role of gut microbiota in the therapeutic effect of this compound?

The gut microbiota plays a crucial role in the therapeutic mechanism of this compound.[1][4] Studies have shown that this compound modulates the composition of the gut microbiota.[1] For instance, at a dose of 50 mg/kg, an increase in Lactobacillus and a decrease in Staphylococcus were observed. At 100 mg/kg, there was a higher abundance of Enterococcus and a lower abundance of Staphylococcus.[1][5] Experiments involving antibiotic-mediated microbiota depletion have indicated that the gut microbiota is primarily involved in the barrier function protection afforded by this compound, with a lesser impact on the direct reduction of inflammatory factors.[1][4]

Troubleshooting Guides

Problem 1: Inconsistent or no significant reduction in inflammatory markers (e.g., IL-1β, TNF-α) after this compound treatment.

  • Possible Cause 1: Suboptimal Dose.

    • Solution: While published studies have used 50 mg/kg and 100 mg/kg, it's important to note that the reduction in inflammatory markers in serum and colon tissue was found to be similar at both doses.[1][3] However, the effects on pathological phenotype and intestinal barrier function were dose-dependent.[1] Consider if the primary endpoint of your study is cytokine reduction or tissue-level improvements to guide dose selection. A full dose-response curve may need to be established for your specific model and endpoint.

  • Possible Cause 2: Issues with Drug Formulation and Administration.

    • Solution: Ensure this compound is properly solubilized or suspended for oral administration. Inconsistent formulation can lead to variable dosing. Verify the accuracy of your gavage technique to ensure the full dose is delivered.

  • Possible Cause 3: Timing of Sample Collection.

    • Solution: The kinetics of cytokine expression can be rapid. Ensure that your sample collection timepoint is appropriate to capture the peak effect of this compound on inflammatory markers. Refer to the experimental protocol for recommended timepoints.

  • Possible Cause 4: Assay Sensitivity.

    • Solution: Verify the sensitivity and specificity of your ELISA or qPCR assays for detecting the target cytokines. Use appropriate positive and negative controls to validate your assays.

Problem 2: High variability in colitis induction using the DSS model.

  • Possible Cause 1: Variability in DSS Lot or Preparation.

    • Solution: Different lots of DSS can have varying potency. It is advisable to test a new lot of DSS to determine the optimal concentration and duration of administration to induce a consistent level of colitis. Ensure fresh DSS solutions are prepared daily.

  • Possible Cause 2: Animal Strain and Microbiota Differences.

    • Solution: The severity of DSS-induced colitis can vary between different mouse strains and even between animals from different vendors due to variations in gut microbiota. Use mice from a single, reliable source and co-house them before the experiment to normalize their microbiota as much as possible.

  • Possible Cause 3: Inconsistent Water Consumption.

    • Solution: Monitor the water intake of the mice, as this will directly affect the dose of DSS they receive. Dehydration can also exacerbate weight loss and other clinical signs.

Experimental Protocols

Protocol 1: Induction of Acute Colitis with DSS and this compound Administration

  • Animal Model: C57BL/6 mice are a commonly used strain for this model.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • DSS Administration: Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4]

  • This compound Administration:

    • Prepare this compound for oral gavage.

    • Administer this compound orally at the desired doses (e.g., 50 mg/kg and 100 mg/kg) daily, starting from the first day of DSS administration.[4]

    • A vehicle control group (receiving the vehicle solution without this compound) and a positive control group (e.g., receiving a known anti-inflammatory drug) should be included.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect colon tissue and blood samples for further analysis.

Protocol 2: Measurement of Inflammatory Cytokines

  • Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression in Colon Tissue:

    • Isolate total RNA from colon tissue samples using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Levels in Serum and Colon Tissue Homogenates:

    • Prepare colon tissue homogenates in an appropriate lysis buffer.

    • Use commercially available ELISA kits to measure the protein concentrations of IL-1β, TNF-α, and IL-6 in serum and tissue homogenates, following the manufacturer's instructions.

Data Presentation

Table 1: Summary of this compound Dose-Response Effects on Inflammatory Markers and Gut Microbiota

Dose of this compoundEffect on Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)Key Changes in Gut Microbiota Abundance
50 mg/kgSignificant reduction in colon tissue and serum levels[1]Increased Lactobacillus, Decreased Staphylococcus[1][5]
100 mg/kgSignificant reduction in colon tissue and serum levels, similar to 50 mg/kg dose[1][3]Increased Enterococcus, Decreased Staphylococcus[1][5]

Visualizations

MR2938_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus (e.g., DSS) cluster_cell Epithelial/Immune Cell DSS Inflammatory Stimulus NFkB_pathway NF-κB Signaling Pathway DSS->NFkB_pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Promotes Transcription This compound This compound This compound->NFkB_pathway Inhibits

Caption: Mechanism of action of this compound in reducing inflammation.

Experimental_Workflow cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Start Start of Experiment (Day 0) DSS_Admin DSS Administration (in drinking water) Start->DSS_Admin MR2938_Admin This compound Administration (Oral Gavage) Start->MR2938_Admin Monitoring Monitor Body Weight, Stool Consistency, Blood in Feces DSS_Admin->Monitoring MR2938_Admin->Monitoring Euthanasia Euthanasia & Sample Collection (End of Study) Monitoring->Euthanasia Daily until end Cytokine_Analysis Cytokine Analysis (qPCR, ELISA) Euthanasia->Cytokine_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Euthanasia->Microbiota_Analysis Histology Histological Analysis Euthanasia->Histology

References

Technical Support Center: Troubleshooting MR2938 Colitis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MR2938 in dextran sulfate sodium (DSS)-induced colitis models.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing inconsistent results in the efficacy of this compound in our DSS-induced colitis model. What are the potential causes?

Answer: Inconsistent efficacy of this compound in DSS-induced colitis models can stem from several experimental variables. Key factors to consider include:

  • DSS Administration Variability: The concentration, molecular weight, and duration of DSS administration are critical for inducing a consistent level of colitis. Minor variations can lead to significant differences in disease severity, thereby affecting the perceived efficacy of this compound.

  • Animal-Related Factors: The strain, age, weight, and gut microbiome of the mice can significantly influence the severity of colitis and the therapeutic response.[1] It is crucial to source animals from a consistent vendor and co-house them to normalize the microbiome as much as possible.[1]

  • This compound Formulation and Administration: Ensure that this compound is properly solubilized and administered at a consistent time each day. The oral administration of this compound has been shown to be effective.[2][3]

  • Gut Microbiota Composition: The therapeutic effect of this compound on intestinal barrier function is significantly linked to the gut microbiota.[2][4] Differences in the baseline microbiota of the experimental animals can lead to variable outcomes.

Question 2: We are not seeing the expected dose-dependent effect of this compound on colitis symptoms. Why might this be?

Answer: While this compound has been shown to have a dose-dependent effect on improving colitis symptoms[4][5], a lack of observed dose-dependency could be due to the following:

  • Saturation of Therapeutic Effect: It is possible that the lower dose is already achieving a maximal or near-maximal effect on certain parameters. For instance, while barrier function improvement may be dose-dependent, the reduction in some inflammatory markers might be similar across different effective doses.[2]

  • Differential Effects on Readouts: this compound exhibits different dose-related effects on various aspects of colitis. For example, a 100 mg/kg dose significantly increases Entercoccus abundance, while a 50 mg/kg dose leads to a higher abundance of Lactobacillus.[2][6] This highlights a nuanced, rather than linear, dose-response.

  • Severity of Colitis Model: If the DSS-induced colitis is too severe, the therapeutic window for observing a dose-dependent response may be narrowed. Conversely, if the colitis is too mild, the effects of different doses may not be distinguishable.

Question 3: Our results show a significant reduction in inflammatory markers with this compound treatment, but minimal improvement in intestinal barrier function. What could explain this discrepancy?

Answer: This scenario points towards the dual mechanism of action of this compound and the critical role of the gut microbiota.

  • Microbiota Depletion: The protective effect of this compound on the intestinal barrier is largely dependent on a healthy gut microbiota.[2][4] If the gut microbiome of the experimental animals is disrupted (e.g., through prior antibiotic treatment or environmental factors), the barrier-protective effects of this compound may be diminished, while its direct anti-inflammatory actions (via NF-κB inhibition) remain intact.[2]

  • Timing of Assessment: The restoration of the intestinal barrier may occur on a different timeline than the reduction of inflammatory cytokines. Consider adjusting the experimental endpoint to allow sufficient time for epithelial repair.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of this compound in DSS-induced colitis models.

ParameterControl Group (DSS only)This compound (50 mg/kg)This compound (100 mg/kg)Positive Control (5-ASA 100 mg/kg)
Body Weight Change Significant LossMarked ImprovementMarked ImprovementImprovement
Colon Length ShortenedSignificantly RelievedGreatly RelievedRelieved
Serum IL-1β Marked IncreaseSignificant DecreaseSignificant DecreaseN/A
Serum TNF-α Marked IncreaseSignificant DecreaseSignificant DecreaseN/A
Colonic IL-1β IncreasedDecreasedDecreasedN/A
Colonic TNF-α IncreasedDecreasedDecreasedN/A
Colonic IL-6 mRNA IncreasedDecreasedMore Significant Decrease than 5-ASADecreased
Lactobacillus Abundance DecreasedIncreasedN/AN/A
Entercoccus Abundance N/AN/AIncreasedN/A
Staphylococcus Abundance IncreasedLoweredLoweredN/A

Experimental Protocols

DSS-Induced Acute Colitis Model

  • Animal Model: C57BL/6 mice are commonly used.[1]

  • Induction: Administer 2-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[7][8]

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., PBS).

    • Administer this compound orally at doses of 50 mg/kg or 100 mg/kg daily.[5][9]

    • A positive control group receiving a known anti-inflammatory agent like 5-aminosalicylic acid (5-ASA) at 100 mg/kg can be included.[9]

  • Monitoring:

    • Record body weight, stool consistency, and the presence of rectal bleeding daily.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice and collect colon tissue and serum.

    • Measure colon length.

    • Process colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines via ELISA or qPCR).[3]

    • Analyze serum for inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6).[3]

    • Collect cecal content for 16S rRNA sequencing to analyze gut microbiota composition.[2]

Histological Analysis of Colon Tissue

  • Fixation: Fix colon tissue samples in 10% neutral buffered formalin.

  • Processing: Embed the fixed tissues in paraffin.

  • Sectioning: Cut 5 µm sections from the paraffin blocks.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for visualization of tissue morphology and inflammatory cell infiltration.

  • Scoring: Evaluate the stained sections for histological changes, including the extent of inflammation, mucosal damage, and inflammatory cell infiltration.

Visualizations

MR2938_Signaling_Pathway cluster_0 DSS-Induced Colitis cluster_1 This compound Therapeutic Intervention DSS DSS Epithelial_Barrier_Damage Epithelial_Barrier_Damage DSS->Epithelial_Barrier_Damage Gut_Dysbiosis Gut_Dysbiosis DSS->Gut_Dysbiosis NF_kappaB_Activation NF_kappaB_Activation Epithelial_Barrier_Damage->NF_kappaB_Activation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kappaB_Activation->Pro_inflammatory_Cytokines IL-1β, TNF-α, IL-6 This compound This compound NF_kappaB_Inhibition NF_kappaB_Inhibition This compound->NF_kappaB_Inhibition Tight_Junction_Restoration Tight_Junction_Restoration This compound->Tight_Junction_Restoration Occludin, ZO-1 Microbiota_Modulation Microbiota_Modulation This compound->Microbiota_Modulation ↑Lactobacillus/Enterococcus ↓Staphylococcus NF_kappaB_Inhibition->NF_kappaB_Activation Tight_Junction_Restoration->Epithelial_Barrier_Damage Microbiota_Modulation->Gut_Dysbiosis

Caption: Mechanism of Action of this compound in DSS-Induced Colitis.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results with this compound Check_DSS_Protocol Verify DSS Protocol Consistency (Concentration, MW, Duration) Inconsistent_Results->Check_DSS_Protocol Check_Animal_Factors Standardize Animal Factors (Strain, Age, Vendor, Housing) Inconsistent_Results->Check_Animal_Factors Check_Drug_Admin Ensure Consistent this compound Formulation & Administration Inconsistent_Results->Check_Drug_Admin Assess_Microbiota Assess Baseline Gut Microbiota Inconsistent_Results->Assess_Microbiota Re_evaluate_Results Re-evaluate Experimental Results Check_DSS_Protocol->Re_evaluate_Results Check_Animal_Factors->Re_evaluate_Results Check_Drug_Admin->Re_evaluate_Results Assess_Microbiota->Re_evaluate_Results

Caption: Troubleshooting Workflow for Inconsistent this compound Efficacy.

References

Technical Support Center: The Impact of Gut Microbiota on MR2938 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the interplay between gut microbiota and the efficacy of the quinazolinone derivative, MR2938. The following information addresses potential issues and frequently asked questions related to experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known impact of gut microbiota on the efficacy of this compound?

A1: Current research indicates that the gut microbiota plays a crucial role in the therapeutic efficacy of this compound, particularly in the context of colitis.[1][2][3] Studies have shown that the protective effects of this compound on intestinal barrier function are significantly diminished in mice with depleted gut microbiota.[1][2] This suggests that this compound may exert its beneficial effects, at least in part, by modulating the composition and function of the gut microbiota.[1][2]

Q2: How does this compound affect the composition of the gut microbiota?

A2: In preclinical models of colitis, this compound administration has been shown to alter the gut microbiota composition. Specifically, treatment with this compound has been associated with an increased abundance of beneficial bacteria such as Lactobacillus and Enterococcus, and a decreased abundance of potentially pathogenic bacteria like Staphylococcus.[1][2][3]

Q3: What is the proposed mechanism of action for this compound in relation to the gut microbiota?

A3: this compound, a derivative of the marine natural product penipanoid C, is understood to alleviate colitis by improving intestinal barrier function and reducing inflammation.[1][2][4] A key aspect of its mechanism appears to be dependent on the presence of gut microbiota. The integrity of the intestinal barrier, which is often compromised in inflammatory bowel disease (IBD), is restored by this compound, and this effect is largely absent when the gut microbiota is depleted.[1][2] While this compound does have some anti-inflammatory effects that are independent of the microbiota, its full therapeutic potential, especially concerning barrier protection, is linked to its interaction with intestinal flora.[1][2]

Q4: Does gut microbiota depletion completely abolish the effects of this compound?

A4: Not entirely. While the gut microbiota is essential for this compound's protective effects on the intestinal barrier, the compound retains some of its anti-inflammatory properties even in a microbiota-depleted state.[1][2] Studies have shown that this compound can still partially reduce the levels of pro-inflammatory cytokines in the colon and serum of mice with depleted gut microbiota.[2]

Troubleshooting Guide

Issue 1: Inconsistent or reduced efficacy of this compound in our in vivo colitis model.

  • Possible Cause: Variations in the baseline gut microbiota composition of experimental animals. The composition of the gut microbiome can vary significantly between individuals and can be influenced by factors such as diet, environment, and genetics.[5]

  • Troubleshooting Steps:

    • Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor and housed under identical conditions (diet, bedding, light-dark cycle) to minimize variations in their gut microbiota.

    • Baseline Microbiota Profiling: Before initiating the experiment, collect fecal samples from a subset of animals to characterize the baseline gut microbiota composition using 16S rRNA sequencing. This can help identify any significant pre-existing differences between experimental groups.

    • Co-housing: Consider co-housing animals from different experimental groups (before treatment administration) to help normalize their gut microbiota.

Issue 2: Difficulty in achieving significant gut microbiota depletion with our antibiotic cocktail.

  • Possible Cause: Inadequate antibiotic regimen or development of antibiotic resistance. The effectiveness of an antibiotic cocktail can vary depending on the specific antibiotics used, their concentrations, and the duration of administration.[6][7]

  • Troubleshooting Steps:

    • Optimize Antibiotic Cocktail: A commonly used and effective cocktail for gut microbiota depletion in mice includes ampicillin, vancomycin, neomycin, and metronidazole administered in the drinking water.[7][8] Refer to the detailed experimental protocols section for a specific recipe.

    • Verify Depletion: Confirm the extent of microbiota depletion by plating fecal samples on selective and non-selective agar to quantify viable bacteria and/or by performing qPCR on fecal DNA to measure the reduction in bacterial load.[6][9]

    • Consider Gavage Administration: If ad libitum administration in drinking water is not effective, consider twice-daily oral gavage of the antibiotic cocktail to ensure consistent dosage.[6]

Issue 3: High mortality rate in the microbiota-depleted group treated with this compound.

  • Possible Cause: The combination of gut microbiota depletion and the induction of colitis (e.g., with DSS) can lead to severe pathology, and the reduced efficacy of this compound in this context may not be sufficient to rescue the animals.

  • Troubleshooting Steps:

    • Adjust Disease Model Severity: Consider reducing the concentration of the colitis-inducing agent (e.g., DSS) or the duration of exposure in microbiota-depleted animals to lessen the severity of the disease model.

    • Supportive Care: Provide supportive care to the animals, such as subcutaneous fluid administration, to prevent dehydration.

    • Dose-Response Study: Perform a dose-response study with this compound in microbiota-depleted animals to determine if a higher dose can improve survival without causing toxicity.

Data Presentation

Table 1: Impact of this compound on Gut Microbiota Composition in a DSS-Induced Colitis Model

Bacterial GeneraDSS Model Group (Relative Abundance)This compound (50 mg/kg) Group (Relative Abundance)This compound (100 mg/kg) Group (Relative Abundance)
LactobacillusDecreasedIncreasedNo significant change
EnterococcusNo significant changeNo significant changeIncreased
StaphylococcusIncreasedDecreasedDecreased

Note: This table is a summary of findings reported in the literature and actual values may vary based on experimental conditions.[1][2][3]

Table 2: Effect of Gut Microbiota Depletion on this compound Efficacy in a DSS-Induced Colitis Model

ParameterThis compound Treatment (Normal Microbiota)This compound Treatment (Depleted Microbiota)
Intestinal Barrier Function
Goblet Cell NumberIncreasedNo significant change
Tight Junction Protein ExpressionUpregulatedNo significant change
Inflammatory Response
Pro-inflammatory Cytokines (IL-1β, TNF-α)Significantly ReducedPartially Reduced

Note: This table summarizes the differential effects of this compound in the presence and absence of gut microbiota.[2]

Experimental Protocols

1. Protocol for Gut Microbiota Depletion in Mice

This protocol is adapted from established methods for depleting the gut microbiota in mouse models.[7][8][10]

  • Materials:

    • Ampicillin sodium salt

    • Vancomycin hydrochloride

    • Neomycin sulfate

    • Metronidazole

    • Sterile drinking water

  • Procedure:

    • Prepare an antibiotic cocktail by dissolving ampicillin (1 g/L), vancomycin (0.5 g/L), neomycin (1 g/L), and metronidazole (1 g/L) in sterile drinking water.

    • Provide the antibiotic-containing water to the mice ad libitum for a period of 7-14 days prior to the induction of colitis and treatment with this compound.

    • Replace the antibiotic water every 2-3 days to maintain potency.

    • Monitor the water intake of the animals to ensure they are consuming the antibiotic solution.

    • Confirm successful depletion by culturing fecal samples on agar plates and/or by 16S rRNA gene sequencing.

2. Protocol for Assessment of Intestinal Barrier Function

  • Alcian Blue Staining for Goblet Cells:

    • Fix colon tissue sections in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Deparaffinize and rehydrate the sections.

    • Stain with Alcian blue solution (pH 2.5) for 30 minutes.

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Dehydrate, clear, and mount the sections.

    • Quantify the number of Alcian blue-positive goblet cells per crypt.

  • Immunofluorescence for Tight Junction Proteins (e.g., ZO-1, Occludin):

    • Use paraffin-embedded or frozen colon sections.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against ZO-1 and occludin overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Mount the sections and visualize using a fluorescence microscope.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A C57BL/6 Mice B Gut Microbiota Depletion (Antibiotic Cocktail) A->B 7-14 days C DSS-Induced Colitis A->C Control Group B->C Induction D This compound Administration (e.g., 50 mg/kg, 100 mg/kg) C->D E Vehicle Control C->E F Assessment of Colitis Severity (Weight loss, DAI) D->F G Histological Analysis (Colon tissue) D->G I Inflammatory Markers (Cytokines) D->I J Gut Microbiota Analysis (16S rRNA sequencing) D->J E->F E->G E->I E->J H Intestinal Barrier Function (Goblet cells, Tight junctions) G->H

Caption: Experimental workflow for investigating the impact of gut microbiota depletion on this compound efficacy.

Signaling_Pathway cluster_microbiota Gut Microbiota cluster_this compound This compound Intervention cluster_host Host Response Microbiota Healthy Gut Microbiota Barrier Intestinal Barrier Integrity (Tight Junctions, Mucus Layer) Microbiota->Barrier Maintains This compound This compound This compound->Microbiota Modulates Composition (e.g., ↑Lactobacillus) This compound->Barrier Enhances (Microbiota-dependent) Inflammation Inflammation (e.g., NF-κB Pathway) This compound->Inflammation Inhibits (Partially microbiota-independent) Barrier->Inflammation Prevents Colitis Colitis Amelioration Barrier->Colitis Contributes to Inflammation->Colitis

Caption: Proposed mechanism of this compound involving gut microbiota in colitis.

References

Technical Support Center: Controlling for Microbiome Variability in MR2938 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing microbiome variability in preclinical animal studies involving MR2938. The gut microbiota has been identified as a critical factor in the therapeutic mechanism of this compound, particularly in its role in protecting the intestinal barrier.[1][2] Therefore, controlling for inter-animal microbiome variation is paramount to ensure the reproducibility and accuracy of experimental results.

This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the design and execution of robust animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control for microbiome variability in studies with this compound?

A1: The therapeutic efficacy of this compound, especially its protective effect on the intestinal barrier, is significantly influenced by the composition of the gut microbiota.[1][2] Inter-animal variability in the microbiome can lead to inconsistent drug responses, thereby affecting the reliability and reproducibility of your study results.[3][4][5][6] Controlling for this variability is essential to accurately determine the efficacy and mechanism of action of this compound.

Q2: What are the primary sources of microbiome variability in laboratory animals?

A2: Microbiome composition in laboratory mice is influenced by a multitude of factors, including genetics, diet, bedding, caging, and the animal facility's environment.[7][8][9] Even mice of the same strain from different vendors can harbor significantly different microbial communities, which can impact experimental outcomes.[7][10]

Q3: What are the common methods to normalize the gut microbiota in animal models?

A3: The most common methods include co-housing, fecal microbiota transplantation (FMT), antibiotic-induced microbiota depletion, and the use of gnotobiotic (germ-free or defined-flora) mice. Each method has its own advantages and limitations, which are detailed in the protocols and troubleshooting guides below.

Q4: How does this compound interact with the gut microbiota?

A4: Studies have shown that this compound can modulate the gut microbiota composition. For instance, in a mouse model of colitis, administration of this compound was associated with an increased abundance of Enterococcus and Lactobacillus and a decreased abundance of Staphylococcus.[1][2] Importantly, when the gut microbiota was depleted using antibiotics, the ability of this compound to restore intestinal barrier function was nearly lost, indicating the integral role of the microbiota in its mechanism of action.[1][2]

Q5: How do I choose the best microbiome normalization method for my study?

A5: The choice of method depends on your specific research question, available resources, and the experimental model.

  • Co-housing is a relatively simple and cost-effective method for partial microbiome homogenization.

  • FMT allows for the transfer of a specific microbial community, which is useful for investigating the effects of a particular microbiome profile.

  • Antibiotic-induced depletion is effective for studying the role of the microbiota as a whole but can have off-target effects.

  • Gnotobiotic mice offer the most controlled environment but are expensive and require specialized facilities.

Troubleshooting Guides

This section addresses common issues encountered during microbiome normalization experiments.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Microbiome Engraftment after FMT 1. Poor viability of microbes in the donor sample. 2. Insufficient depletion of the recipient's native microbiota. 3. Inadequate dosage or frequency of FMT administration.1. Ensure donor fecal samples are processed in an anaerobic environment and stored properly (-80°C with a cryoprotectant). 2. Confirm the efficacy of your antibiotic depletion regimen or consider a more potent cocktail. 3. Increase the volume or frequency of gavage. Some studies suggest repeated FMTs can improve engraftment.
High Inter-Animal Variability After Co-housing 1. Insufficient duration of co-housing. 2. Dominant microbiome of one group of animals. 3. Inadequate mixing of bedding material.1. Co-house animals for at least 4 weeks to allow for sufficient microbiome transfer. 2. Be aware that the microbial transfer can be asymmetrical, with one donor strain's microbiota becoming more dominant. 3. Ensure thorough mixing of soiled bedding between cages to promote coprophagy.
Adverse Effects of Antibiotic Treatment (e.g., weight loss, dehydration) 1. Poor palatability of the antibiotic cocktail in drinking water. 2. Dehydration due to reduced water intake. 3. Off-target effects of the antibiotics.1. Consider administering antibiotics via oral gavage to ensure accurate dosing. 2. If using medicated water, monitor water intake and animal weight closely. The addition of a sweetener like sucralose may improve palatability. 3. Choose an antibiotic cocktail that is effective at depleting the microbiota with fewer reported side effects. Some studies have found a 2-antibiotic combination to be better tolerated than a 4-antibiotic cocktail.[11][12]
Contamination of Gnotobiotic Animals 1. Breach in sterile technique during handling or experiments. 2. Contaminated food, water, or bedding.1. Strictly adhere to all sterile procedures for working with gnotobiotic animals. 2. Ensure all materials entering the isolators are properly sterilized. 3. Regularly monitor the microbial status of the animals and the environment.
Lack of Reproducibility Between Experiments 1. Inconsistent animal husbandry practices. 2. Variation in the microbiome of donor animals for FMT. 3. Differences in the source of experimental animals.1. Standardize all aspects of animal care, including diet, bedding, and light cycles. 2. Use a pooled fecal sample from multiple donor animals for FMT to average out individual variations. 3. Source all animals for a study from the same vendor and barrier facility.

Experimental Protocols

Protocol 1: Fecal Microbiota Transplantation (FMT)

This protocol describes the transplantation of fecal microbiota from donor to recipient mice, typically after antibiotic-induced depletion of the recipient's native gut flora.

Materials:

  • Fresh or frozen fecal pellets from donor mice

  • Anaerobic chamber or workstation

  • Sterile, pre-reduced anaerobic phosphate-buffered saline (PBS) with a cryoprotectant (e.g., 15% glycerol)

  • Syringes and gavage needles

  • Homogenizer or sterile applicator sticks

  • Centrifuge

  • Sterile filters (e.g., 100 µm cell strainer)

Procedure:

  • Donor Fecal Slurry Preparation (Anaerobic Conditions): a. Collect fresh fecal pellets from donor mice and immediately transfer them to an anaerobic chamber. For frozen samples, thaw them within the anaerobic chamber. b. Weigh the fecal pellets and add them to a pre-reduced, sterile tube containing anaerobic PBS (e.g., 100 mg feces per 1 ml PBS). c. Homogenize the fecal pellets using a sterile applicator stick or a homogenizer until a uniform suspension is achieved. d. Centrifuge the suspension at low speed (e.g., 800 x g for 3 minutes) to pellet large particulate matter. e. Filter the supernatant through a sterile 100 µm cell strainer to remove remaining large particles. f. If storing for later use, add a cryoprotectant like glycerol to a final concentration of 15% and freeze at -80°C.

  • Recipient Preparation: a. Administer an antibiotic cocktail to the recipient mice for 7-14 days to deplete their native gut microbiota (see Protocol 2). b. A washout period of 24-48 hours after the last antibiotic dose is recommended before FMT.

  • FMT Administration: a. Thaw the fecal slurry (if frozen) in the anaerobic chamber. b. Administer 100-200 µL of the fecal slurry to each recipient mouse via oral gavage. c. Repeat the gavage as needed based on the experimental design (e.g., daily for 3 days, or once a week).

Protocol 2: Antibiotic-Induced Microbiota Depletion

This protocol provides two options for antibiotic cocktails to deplete the gut microbiota in mice.

Option A: 4-Antibiotic Cocktail

  • Composition: Vancomycin (0.5 g/L), Ampicillin (1 g/L), Neomycin (1 g/L), and Metronidazole (1 g/L).

  • Administration: Provide ad libitum in sterile drinking water for 7-14 days. Prepare fresh antibiotic water every 2-3 days.

Option B: 2-Antibiotic Cocktail (Potentially better tolerated)

  • Composition: Enrofloxacin and Ampicillin.[11][12]

  • Administration: Provide ad libitum in sterile drinking water for 8 days.

Considerations:

  • Monitor mice daily for signs of dehydration or weight loss, especially with the 4-antibiotic cocktail.

  • Oral gavage of the antibiotic solution can be used for precise dosing and to overcome palatability issues.

Protocol 3: Co-housing for Microbiome Normalization

This protocol describes the process of co-housing different groups of mice to partially homogenize their gut microbiota.

Procedure:

  • At weaning (around 3-4 weeks of age), place mice from different experimental groups into the same cages.

  • Alternatively, for adult mice, mix a small amount of soiled bedding from each cage into the other cages.

  • Continue co-housing for at least 4 weeks. Studies have shown that significant microbial community changes occur within the first week, with near-comparable composition by day 28.

  • Ensure that the cage environment is enriched to encourage interaction and coprophagy.

Data Presentation: Comparison of Microbiome Control Methods

The following tables summarize quantitative data on the efficacy of different microbiome control methods.

Table 1: Efficacy of Different Antibiotic Cocktails for Gut Flora Depletion

Antibiotic CocktailAdministrationDurationReduction in Bacterial LoadReference(s)
4-Antibiotic Cocktail (Vancomycin, Ampicillin, Neomycin, Metronidazole)Drinking Water8 daysSignificant reduction[11][12]
2-Antibiotic Cocktail (Enrofloxacin, Ampicillin)Drinking Water8 daysMore robust reduction than the 4-AB cocktail[11][12]

Table 2: Impact of Microbiome Normalization on Microbial Diversity

Normalization MethodEffect on Alpha DiversityEffect on Beta DiversityKey FindingsReference(s)
Co-housing No significant changeReduction in inter-group diversityPartial normalization of fecal microbiota, but mucosal communities may remain distinct.
Fecal Microbiota Transplantation (FMT) after Antibiotics Restoration towards donor profileShift towards donor profileCan effectively restore microbial diversity after antibiotic-induced depletion.
Antibiotic Treatment Significant reductionSignificant shift from baselineDrastically alters the microbial community structure.

Table 3: Impact of this compound on Gut Microbiota in a DSS-Induced Colitis Model

Treatment GroupKey Changes in Relative AbundanceAlpha Diversity (Shannon Index)Beta Diversity (vs. Control)Reference(s)
DSS Model Increased Staphylococcus, Decreased AerococcusNo significant changeSignificant difference[1]
This compound (50 mg/kg) Increased Lactobacillus, Decreased StaphylococcusNo significant changeShift towards control[1]
This compound (100 mg/kg) Increased Enterococcus, Decreased StaphylococcusNo significant changeShift towards control[1]

Visualizations: Experimental Workflows and Logical Relationships

Diagram 1: Fecal Microbiota Transplantation (FMT) Workflow

FMT_Workflow cluster_donor Donor Preparation cluster_recipient Recipient Preparation & Transplantation donor_collection Fecal Pellet Collection anaerobic_prep Anaerobic Homogenization donor_collection->anaerobic_prep centrifuge Centrifugation anaerobic_prep->centrifuge filter_slurry Filtration centrifuge->filter_slurry storage Storage (-80°C) or Immediate Use filter_slurry->storage gavage Oral Gavage storage->gavage Fecal Slurry antibiotics Antibiotic Depletion washout Washout Period antibiotics->washout washout->gavage

Caption: Workflow for Fecal Microbiota Transplantation (FMT) in mice.

Diagram 2: Co-housing Experimental Design

Cohousing_Workflow start Start of Experiment (e.g., Weaning) group_a Experimental Group A start->group_a group_b Experimental Group B start->group_b cohouse_cage Co-housing Cage (Groups A & B mixed) group_a->cohouse_cage group_b->cohouse_cage bedding_swap Or Bedding Swap Between Cages cohouse_cage->bedding_swap duration 4 Weeks cohouse_cage->duration endpoint Endpoint Measurement duration->endpoint

Caption: Experimental workflow for microbiome normalization via co-housing.

Diagram 3: Logical Relationship of Microbiota and this compound Efficacy

MR2938_Microbiota_Interaction This compound This compound Administration Microbiota Gut Microbiota This compound->Microbiota Modulates Barrier Intestinal Barrier Function This compound->Barrier Protects (Microbiota-dependent) Microbiota->Barrier Maintains Inflammation Inflammation Barrier->Inflammation Reduces Therapeutic_Effect Therapeutic Effect Barrier->Therapeutic_Effect Contributes to Inflammation->Therapeutic_Effect Contributes to

Caption: The gut microbiota is crucial for this compound's therapeutic effect.

References

Technical Support Center: Investigating Potential Off-Target Effects of MR2938 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MR2938. The information is designed to help interpret cellular assay results and investigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a quinazolinone derivative that has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. Additionally, this compound has been reported to have acetylcholinesterase (AChE) inhibitory activity.[2]

Q2: I am not observing the expected inhibition of NF-κB signaling with this compound. What could be the issue?

A2: There are several potential reasons for this. Please refer to the "Troubleshooting Unexpected Results" section below for a detailed guide on how to address this issue, with a focus on Western blot analysis of NF-κB pathway proteins.

Q3: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. Is this an off-target effect?

A3: Unexpected cytotoxicity could be due to either on-target or off-target effects. It is crucial to perform a dose-response experiment to determine if the toxicity occurs at concentrations significantly higher than those required for NF-κB inhibition. Refer to the troubleshooting guide for more information on how to distinguish between on-target and off-target toxicity.

Q4: What are the potential off-target effects of this compound?

A4: While a comprehensive off-target profile for this compound is not publicly available, its quinazolinone scaffold is found in many kinase inhibitors.[3][4][5] Therefore, it is plausible that this compound could have off-target effects on various kinases. It is recommended to perform a broad kinase screen to identify potential off-target interactions.

Troubleshooting Guides

Troubleshooting Unexpected Results in NF-κB Pathway Analysis
Observation Potential Cause Recommended Action
No change in p-p65 or p-IκBα levels after this compound treatment Inactive compoundEnsure the proper storage and handling of this compound. Prepare fresh stock solutions.
Insufficient compound concentrationPerform a dose-response experiment to determine the optimal concentration for NF-κB inhibition in your cell line.
Inappropriate stimulationEnsure that the NF-κB pathway is adequately activated in your positive control (e.g., with TNF-α or LPS).
Western blot issuesRefer to the "Western Blot Troubleshooting" table below.
Increased cell death at expected efficacious concentrations On-target toxicityModulate the expression of key NF-κB pathway components (e.g., using siRNA) to see if it phenocopies the observed toxicity.
Off-target toxicityPerform a counter-screen with a cell line that has a less active NF-κB pathway. If toxicity persists, it is likely due to off-target effects. Consider performing a kinase selectivity profile.
Activation of an unexpected signaling pathway Off-target activation or pathway crosstalkProfile this compound against a panel of kinases to identify potential off-target interactions. Map the activated pathway using phospho-specific antibodies.
Western Blot Troubleshooting for NF-κB Pathway Components
Problem Possible Causes Recommendation
Low or No Signal Insufficient protein loadLoad at least 20-30 µg of whole-cell extract per lane.[6]
Inactive antibodyUse fresh antibody dilutions and ensure proper storage. Include a positive control lysate.
Poor protein transferStain the membrane with Ponceau S to verify transfer efficiency.[7]
High Background Excessive antibody concentrationOptimize the dilution of primary and secondary antibodies.
Insufficient blockingBlock the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk.[7]
Inadequate washingIncrease the number and duration of washing steps.
Non-specific Bands Antibody is not specificUse a monoclonal antibody if available. Verify antibody specificity with a knockout/knockdown cell line.
Protein degradationUse fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[6]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from key experiments to assess the on-target and potential off-target effects of this compound.

Table 1: Effect of this compound on NF-κB Signaling

Concentration (µM) p-p65 (Ser536) Inhibition (%) p-IκBα (Ser32) Inhibition (%)
0.1
1
10
Positive Control
Vehicle Control00

Table 2: Cytotoxicity Profile of this compound (MTT Assay)

Cell Line IC50 (µM)
Cell Line A
Cell Line B
Cell Line C

Table 3: Hypothetical Kinase Selectivity Profile for this compound

Kinase IC50 (nM) Selectivity (Fold vs. On-Target)
On-Target Kinase (Hypothetical) 1
Off-Target Kinase A
Off-Target Kinase B
Off-Target Kinase C

Experimental Protocols

Protocol 1: Western Blot for NF-κB Pathway Proteins
  • Cell Lysis: After treatment with this compound and/or a stimulator (e.g., TNF-α), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Activity Assay
  • Sample Preparation: Prepare cell lysates or tissue homogenates as required.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, and DTNB (Ellman's reagent).

  • Initiate Reaction: Add the substrate (acetylthiocholine) to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[9][10]

  • Calculate Activity: Determine the AChE activity based on the rate of color change.

Visualizations

G cluster_0 On-Target Pathway: NF-κB Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa Degradation p65_nuc p65/p50 (nucleus) IkBa_p65->p65_nuc Gene Pro-inflammatory Gene Expression p65_nuc->Gene This compound This compound This compound->IKK Inhibition?

Caption: Hypothetical on-target pathway of this compound, inhibiting the NF-κB signaling cascade.

G cluster_1 Experimental Workflow for Off-Target Identification A Observe Unexpected Phenotype (e.g., cytotoxicity) B Dose-Response Curve A->B C Compare IC50 (Phenotype) vs. EC50 (On-Target) B->C D Broad Kinase Screen (e.g., KinomeScan) C->D Discrepancy Suggests Off-Target E Validate Hits in Cellular Assays (e.g., Western Blot for p-substrate) D->E F Confirm Off-Target Effect E->F

Caption: A logical workflow for investigating potential off-target effects of this compound.

References

interpreting non-linear dose effects of MR2938 on cytokines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols for interpreting the non-linear dose effects of the investigational compound MR2938 on cytokine production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel immunomodulatory compound designed to target inflammatory signaling pathways. Its primary mechanism involves a dual, concentration-dependent interaction with components of the JAK-STAT and NF-κB signaling cascades. This dual action is responsible for its characteristic non-linear dose-response effect on the production of certain cytokines, such as IL-6.

Q2: What defines a non-linear (or biphasic) dose effect, and why does this compound exhibit this behavior?

A2: A non-linear or biphasic dose effect occurs when a compound elicits opposite effects at low versus high concentrations. This compound exhibits this profile because it interacts with different molecular targets at varying affinities.

  • At low concentrations (nM range): It shows high affinity for a negative regulator of the JAK-STAT pathway, leading to an increase in cytokine transcription.

  • At high concentrations (µM range): It engages a key kinase in the NF-κB pathway with lower affinity, leading to an inhibition of cytokine transcription. This results in a bell-shaped or U-shaped dose-response curve.

Q3: My results show a general decrease in cell viability at high concentrations of this compound. Is this expected?

A3: Yes, at concentrations significantly above the optimal range (typically > 50 µM), this compound can exhibit off-target cytotoxic effects. It is crucial to perform a dose-response cell viability assay (e.g., using MTT or PrestoBlue™) to identify the optimal, non-toxic concentration range for your specific cell type before proceeding with functional assays.

Troubleshooting Guides

Q1: I am not observing the expected increase in IL-6 production at low (nM) doses of this compound.

A1:

  • Possible Cause 1: Cell Passage Number. Primary cells or continuous cell lines at high passage numbers may exhibit altered signaling responses.

    • Solution: Use cells within a validated low passage range. Ensure consistent passage numbers across all experiments for reproducibility.

  • Possible Cause 2: Serum in Media. Components in fetal bovine serum (FBS) can interfere with the activity of compounds or activate signaling pathways, masking the effect of this compound.

    • Solution: Perform a serum-starvation step (e.g., 4-6 hours in 0.5-1% FBS) before adding this compound to sensitize the cells to the stimulus.

  • Possible Cause 3: Reagent Instability. this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage after reconstitution.

    • Solution: Aliquot the stock solution of this compound upon initial reconstitution to minimize freeze-thaw cycles. Store aliquots at -80°C and protect from light.

Q2: My Western blot results for phosphorylated signaling proteins (e.g., p-STAT3) are inconsistent after this compound treatment.

A2:

  • Possible Cause 1: Timing of Lysate Collection. The phosphorylation of signaling proteins is often a rapid and transient event.

    • Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point for your specific cell type and target protein after this compound stimulation.

  • Possible Cause 2: Inadequate Phosphatase Inhibition. Endogenous phosphatases in the cell lysate can dephosphorylate your target protein after collection, leading to weak or no signal.

    • Solution: Ensure your lysis buffer is always freshly supplemented with a potent cocktail of phosphatase and protease inhibitors immediately before use. Keep lysates on ice at all times.

Quantitative Data Summary

The following tables summarize the typical quantitative effects of this compound on IL-6 production and related signaling pathways in lipopolysaccharide (LPS)-stimulated primary human macrophages.

Table 1: Dose-Dependent Effect of this compound on IL-6 Production

This compound ConcentrationMean IL-6 Concentration (pg/mL)Standard Deviation (pg/mL)Fold Change vs. Control
Vehicle Control (0.1% DMSO)150.812.51.0
10 nM345.225.12.3
50 nM480.130.83.2
250 nM210.518.91.4
1 µM95.39.70.6
5 µM40.25.40.3

Table 2: Effect of this compound on Key Signaling Protein Phosphorylation (at 30 min)

This compound ConcentrationRelative p-STAT3 Levels (Normalized to β-Actin)Relative p-IKKβ Levels (Normalized to β-Actin)
Vehicle Control1.01.0
50 nM2.80.9
5 µM1.10.2

Key Experimental Protocols

Protocol 1: In Vitro Macrophage Treatment

  • Cell Plating: Plate primary human monocyte-derived macrophages (MDMs) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with a low-serum medium (e.g., RPMI + 1% FBS) and incubate for 4 hours.

  • This compound Pre-treatment: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 1 hour.

  • Stimulation: Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells (except for the unstimulated control) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis (store at -80°C) and lyse the cells for protein analysis.

Protocol 2: Quantification of IL-6 by ELISA

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody against human IL-6 overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Wash the plate. Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody against human IL-6 and incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Substrate Addition: Wash the plate. Add TMB substrate and incubate until a color change is observed (5-15 minutes).

  • Reaction Stop & Reading: Stop the reaction with Stop Solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm on a microplate reader. Calculate concentrations based on the standard curve.

Visualized Pathways and Workflows

MR2938_Signaling_Pathway cluster_low_dose Low Dose (nM) Effect cluster_high_dose High Dose (µM) Effect MR2938_low This compound (Low Dose) Neg_Reg Negative Regulator (e.g., SHP-1) MR2938_low->Neg_Reg JAK JAK Neg_Reg->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_low Nucleus pSTAT3->Nucleus_low IL6_Gene_low IL-6 Gene Nucleus_low->IL6_Gene_low activates IL6_up Increased IL-6 Production IL6_Gene_low->IL6_up MR2938_high This compound (High Dose) IKK IKK Complex MR2938_high->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus_high Nucleus NFkB->Nucleus_high IL6_Gene_high IL-6 Gene Nucleus_high->IL6_Gene_high activates IL6_down Decreased IL-6 Production IL6_Gene_high->IL6_down

Caption: Dual signaling pathway of this compound's non-linear effect on IL-6 production.

Experimental_Workflow cluster_analysis Downstream Analysis start 1. Cell Plating (e.g., Macrophages) starvation 2. Serum Starvation (4 hours) start->starvation pretreatment 3. This compound Pre-treatment (1 hour) starvation->pretreatment stimulation 4. LPS Stimulation (24 hours) pretreatment->stimulation separation 5. Centrifugation (Collect Supernatant & Lysate) stimulation->separation elisa 6a. ELISA (Quantify IL-6 in Supernatant) separation->elisa wb 6b. Western Blot (Analyze p-Proteins in Lysate) separation->wb data_analysis 7. Data Analysis (Dose-Response Curves) elisa->data_analysis wb->data_analysis

Caption: Experimental workflow for assessing this compound's effect on cytokines.

managing potential MR2938 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing MR2938 Toxicity

Disclaimer: this compound is used here as a placeholder for a novel investigational compound. The following guidance is based on established principles of preclinical toxicology for small molecule inhibitors and should be adapted based on the specific characteristics of the compound .

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of a long-term toxicity study for a compound like this compound?

The main objectives are to characterize the toxicological profile of this compound after repeated administration.[1][2] This includes:

  • Identifying Target Organs: Determining which organs are most affected by the compound.[3]

  • Dose-Response Relationship: Understanding how the severity of toxic effects relates to the dose level.[2]

  • Reversibility: Assessing whether toxic effects diminish or disappear after cessation of treatment.[3][4]

  • Safety Parameters: Establishing key indicators that can be monitored in future clinical trials to ensure patient safety.[3][4]

  • No-Observed-Adverse-Effect Level (NOAEL): Determining the highest dose at which no significant adverse effects are observed. This is crucial for calculating a safe starting dose in human trials.[5][6]

Q2: We are designing a 6-month rodent study for this compound. What preliminary data should we have?

Before initiating a long-term study, you should have data from shorter-term studies to inform your dose selection and study design.[1] This typically includes:

  • Acute or Dose Range-Finding Studies: Short-term studies (e.g., 2-4 weeks) to identify the maximum tolerated dose (MTD) and select appropriate dose levels for the longer study.[7]

  • Pharmacokinetics (PK): Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.[6] This helps ensure that the dosing regimen achieves and maintains desired exposure levels.

  • In Vitro Safety Pharmacology: Preliminary tests to identify potential liabilities, such as effects on cardiac ion channels (e.g., hERG assay).

Q3: this compound is a kinase inhibitor. What are the common toxicities associated with this class of drugs?

Small molecule kinase inhibitors are known for a range of class-related toxicities, which can be due to on-target effects in normal tissues or off-target activity.[8] Common issues include:

  • Cardiovascular Effects: Hypertension, QT interval prolongation, and left ventricular dysfunction are frequently observed.[9][10]

  • Dermatological Reactions: Skin rashes are among the most common side effects of EGFR inhibitors.[10][11]

  • Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common.[10]

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST) can indicate liver damage.

  • Hematological Toxicities: Anemia, thrombocytopenia, and neutropenia can occur, particularly with inhibitors of kinases like ABL or JAK.[10]

Troubleshooting Guides

Issue 1: Unexpected mortality is observed in the mid- and high-dose groups within the first month of a 6-month study.

  • Immediate Action:

    • Halt dosing in the affected groups immediately to prevent further losses.

    • Perform a thorough clinical examination of all surviving animals in these groups.

    • Conduct a complete necropsy on deceased animals to identify the potential cause of death.

  • Investigation Strategy:

    • Review Preliminary Data: Re-examine the dose-range finding and acute toxicity data. Was there any indication of a steep dose-response curve?

    • Check Compound and Formulation: Verify the identity, purity, and concentration of the this compound batch being used.[12] Ensure the formulation is stable and was prepared correctly.

    • Analyze Samples: If possible, analyze plasma samples from affected animals to determine if drug exposure was higher than anticipated.

  • Corrective Measures:

    • Dose Adjustment: Consider restarting the study with lower, more widely spaced dose levels.

    • Mechanistic Studies: If a specific organ toxicity is identified, plan targeted mechanistic studies to understand the mode of action (MoA) of the toxicity.[5]

Issue 2: Animals in the high-dose group are showing significant (>15%) body weight loss and reduced food consumption after 8 weeks.

  • Immediate Action:

    • Increase the frequency of clinical observations and body weight measurements for the affected group.

    • Provide supportive care, such as diet supplementation (e.g., palatable, high-calorie food), as per institutional guidelines.

    • Consider collecting blood samples for interim analysis (hematology and clinical chemistry) to check for systemic toxicity.

  • Investigation Strategy:

    • Assess Clinical Signs: Correlate the weight loss with other clinical observations (e.g., lethargy, ruffled fur, changes in stool).

    • Review Compound Class Effects: Determine if appetite suppression or gastrointestinal distress is a known effect of similar compounds.

    • Evaluate Stress: Ensure that handling and dosing procedures are not causing undue stress, which can impact animal well-being.[13]

  • Corrective Measures:

    • Dose Interruption/Reduction: A temporary "drug holiday" or a dose reduction for the affected group may be necessary to allow for recovery.[10]

    • Refine Dosing Regimen: If the compound has a short half-life, splitting the daily dose may reduce peak-exposure-related toxicity while maintaining overall exposure.

Quantitative Data Summary

The following tables represent hypothetical data from a 13-week toxicity study of this compound in rats, illustrating how to structure such findings.

Table 1: Mean Body Weight Change (%) Over 13 Weeks

GroupDose (mg/kg/day)Week 4Week 8Week 13
1 (Vehicle)0+15.2%+25.1%+32.5%
2 (Low Dose)10+14.8%+24.5%+31.8%
3 (Mid Dose)30+10.5%+18.2%+24.1%
4 (High Dose)100+2.1%-5.3%-9.8%
Statistically significant difference from vehicle control (p < 0.05)

Table 2: Key Clinical Chemistry Parameters at Week 13

ParameterVehicleLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
ALT (U/L)45 ± 852 ± 10110 ± 25258 ± 60
AST (U/L)88 ± 1295 ± 15215 ± 40450 ± 95
BUN (mg/dL)20 ± 422 ± 521 ± 445 ± 9
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.6 ± 0.21.5 ± 0.4
* Statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols

Protocol 1: Clinical Pathology Assessment

  • Objective: To evaluate potential hematological and biochemical changes induced by this compound.

  • Timepoints: Pre-study, and at designated intervals during the study (e.g., Month 1, Month 3, and termination).[2]

  • Sample Collection:

    • Collect approximately 0.5 mL of whole blood from a designated site (e.g., saphenous or jugular vein) from fasted animals.

    • Place blood into tubes containing appropriate anticoagulant (e.g., K2EDTA for hematology, lithium heparin for clinical chemistry).

  • Hematology Analysis:

    • Use an automated hematology analyzer to measure parameters including Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), White Blood Cell (WBC) count with differential, and platelet count.

  • Clinical Chemistry Analysis:

    • Centrifuge heparinized blood to separate plasma.

    • Use an automated clinical chemistry analyzer to measure key markers of liver function (ALT, AST, ALP, Bilirubin), kidney function (BUN, Creatinine), and other relevant electrolytes and proteins.

  • Data Analysis: Compare mean values for each treatment group with the vehicle control group using appropriate statistical methods.

Visualizations

Diagram 1: Hypothetical Toxicity Pathway for this compound

cluster_cell Hepatocyte This compound This compound TargetKinase On-Target Kinase X (Therapeutic Effect) This compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase Y (Toxicity Driver) This compound->OffTargetKinase Inhibits StressPathway Stress Pathway Activation (e.g., JNK) OffTargetKinase->StressPathway Inhibition leads to upregulation Mitochondria Mitochondrial Dysfunction StressPathway->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Hepatocellular Death (Hepatotoxicity) Apoptosis->CellDeath

Caption: Hypothetical off-target toxicity mechanism of this compound in liver cells.

Diagram 2: Troubleshooting Workflow for In-Life Adverse Events

Start Adverse Event Observed (e.g., >15% Weight Loss) Record Record Detailed Clinical Observations Start->Record Notify Notify Study Director & Veterinarian Record->Notify Support Provide Supportive Care Notify->Support Assess Assess Severity (Mild, Moderate, Severe) Support->Assess Monitor Increase Monitoring Frequency Assess->Monitor Mild Interim Consider Interim Sample Collection Assess->Interim Moderate Remove Remove From Study (Euthanasia) Assess->Remove Severe Monitor->Assess DoseAdjust Dose Reduction or Interruption Interim->DoseAdjust Investigate Investigate Root Cause (Dose, Formulation, etc.) DoseAdjust->Investigate Remove->Investigate

Caption: Decision workflow for managing adverse events in long-term studies.

References

best practices for administering MR2938 to minimize stress in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the administration of MR2938 to mice, with a focus on minimizing stress and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a quinazolin-4(3H)-one derivative inspired by the marine natural product penipanoid C.[1] It has demonstrated anti-inflammatory properties in preclinical studies.[2][3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound has been shown to reduce inflammatory responses by inhibiting the NF-κB signaling pathway.[2] This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Q3: What is the recommended route of administration for this compound in mice?

A3: Based on published studies, the recommended and documented route of administration for this compound in mice is oral gavage.[1][2]

Q4: What is a suitable vehicle for the oral administration of this compound?

A4: A commonly used vehicle for this compound is a mixture of saline and DMSO (95:5) to ensure proper dissolution.[1]

Q5: What are the effective dosages of this compound in mice?

A5: In studies involving DSS-induced colitis in mice, this compound has been shown to be effective at doses of 50 mg/kg and 100 mg/kg, administered orally.[1][4]

Troubleshooting Guides

Issue 1: Mice appear stressed during and after oral gavage.
  • Possible Cause: Improper handling and restraint techniques are a common cause of stress in mice during experimental procedures.

  • Solution:

    • Habituation: Acclimate the mice to the researcher and the experimental environment for several days before the study begins. Gentle handling can reduce anxiety.

    • Proper Restraint: Use a firm but gentle grip to restrain the mouse. Ensure the animal's body is properly supported.

    • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to prevent injury to the esophagus.

    • Injection Tunnels: Consider using injection tunnels, which provide a dark and comfortable environment that mice can voluntarily enter, minimizing the need for direct physical restraint and thereby reducing stress.[5]

Issue 2: Difficulty in dissolving this compound.
  • Possible Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions.

  • Solution:

    • Vehicle Composition: Ensure the vehicle composition is correct. A mixture of 95% saline and 5% DMSO is recommended for dissolving this compound.[1]

    • Sonication: If the compound does not readily dissolve, brief sonication in a water bath may help to break up aggregates and improve solubility.

    • Warming: Gently warming the vehicle to 37°C may also aid in the dissolution of the compound. Avoid excessive heat, which could degrade the compound.

Data Presentation

Table 1: this compound Dosage and Administration Summary

ParameterRecommendationSource(s)
Route of Administration Oral (gavage)[1][2]
Dosage Range 50 - 100 mg/kg[1]
Vehicle Saline:DMSO (95:5)
Frequency Daily[1]

Experimental Protocols

Protocol: Oral Administration of this compound in Mice
  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the body weight of the mice and the desired dose (50 or 100 mg/kg).

    • Prepare the vehicle by mixing sterile saline and DMSO in a 95:5 ratio.

    • Dissolve the calculated amount of this compound in the vehicle. If necessary, use gentle warming or brief sonication to aid dissolution. Ensure the solution is homogenous before administration.

  • Animal Handling and Restraint:

    • Gently remove the mouse from its cage.

    • Securely restrain the mouse using an appropriate technique that allows for safe administration while minimizing stress.

  • Oral Gavage Procedure:

    • Measure the distance from the mouse's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.

    • Gently insert the ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_solution Prepare this compound Solution (95% Saline, 5% DMSO) load_syringe Load Syringe prep_solution->load_syringe restrain Gently Restrain Mouse gavage Oral Gavage restrain->gavage return_cage Return to Home Cage gavage->return_cage monitor Monitor for Distress return_cage->monitor

Caption: Experimental workflow for the oral administration of this compound to mice.

nfkb_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison: MR2938 and Mesalazine in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – In the landscape of inflammatory bowel disease (IBD) research, the dextran sulfate sodium (DSS)-induced colitis model remains a cornerstone for evaluating novel therapeutics. This guide provides a detailed comparison of a novel quinazolinone derivative, MR2938, and the established first-line therapy, mesalazine (also known as 5-aminosalicylic acid or 5-ASA), in treating DSS-induced colitis in murine models. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and experimental protocols based on available preclinical data.

Executive Summary

This compound, a derivative of the marine natural product penipanoid C, has demonstrated significant therapeutic potential in a DSS-induced colitis model. Its efficacy is attributed to a dual mechanism of action: the inhibition of the NF-κB signaling pathway and the modulation of gut microbiota to enhance the intestinal barrier. In direct comparative studies, this compound has shown dose-dependent effects that, at higher doses, can surpass the efficacy of mesalazine in certain parameters of colitis severity. Mesalazine, a long-standing treatment for ulcerative colitis, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase and lipoxygenase pathways, and more recently has been shown to modulate gut microbiota and bile acid metabolism. This guide synthesizes the quantitative data from preclinical studies to facilitate a direct comparison of these two compounds.

Quantitative Data Summary

The following tables summarize the key efficacy parameters of this compound and mesalazine in DSS-induced colitis models. It is important to note that experimental conditions may vary between studies.

Parameter This compound (50 mg/kg) This compound (100 mg/kg) Mesalazine (5-ASA) DSS Model Control Healthy Control Reference
Body Weight Change (%) Marked improvementMarked improvementImprovement>15% lossNormal Gain[1][2]
Colon Length Significantly longer than DSS groupSignificantly longer than DSS and 5-ASA groupsLonger than DSS groupShortenedNormal[2]
Histological Score Obvious attenuation of damageObvious attenuation of damageImprovementSevere damageNormal[1][2]
Serum IL-1β Significant decreaseSignificant decrease-Significantly increasedNormal[3]
Serum TNF-α Significant decreaseSignificant decreaseDecreasedSignificantly increasedNormal[1][3]
Serum IL-6 Slight decreaseSlight decreaseDecreasedSignificantly increasedNormal[1][3]
Colon IL-1β mRNA Noticeably inhibitedNoticeably inhibited-Significantly increasedNormal[3]
Colon TNF-α mRNA Noticeably inhibitedNoticeably inhibited-Significantly increasedNormal[3]
Colon IL-6 mRNA More effective than 5-ASAMore effective than 5-ASA-Significantly increasedNormal[4]

Note: Direct quantitative values for mesalazine on certain parameters were not available in the cited direct comparative study. General effects are noted based on other DSS studies.

Experimental Protocols

DSS-Induced Colitis Model (General Protocol)

Acute colitis is typically induced in mice (e.g., C57BL/6) by administering 2-5% (w/v) DSS in their drinking water for a period of 5 to 10 days.[1][4][5] The severity of colitis is monitored daily by assessing the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool.[2]

This compound Administration

In a representative study, C57BL/6 mice were administered 3% DSS in drinking water for 5 days.[2] this compound was administered orally via gavage at doses of 50 mg/kg and 100 mg/kg for 7 days.[2] A control group received DSS and a vehicle (PBS), and another group received 100 mg/kg of 5-ASA as a positive control.[2]

Mesalazine Administration

In various studies, mesalazine (5-ASA) has been administered to DSS-treated mice through different routes, including oral gavage and enema.[1][6] Dosages have ranged from 50 mg/kg to 400 mg/kg per day.[5][7] For instance, in one study, mature male C57BL/6J mice were given 3% DSS solution for 10 days and were concurrently treated with 0.4 g/kg mesalazine.[5]

Mechanism of Action

This compound

This compound's therapeutic effect is multifactorial. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][7] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and colon tissue.[7][8] Furthermore, this compound improves the intestinal epithelial barrier by restoring the expression of tight junction proteins like Occludin and ZO-1.[4] A significant aspect of its mechanism is the modulation of the gut microbiota.[8][9] Studies have demonstrated that the therapeutic efficacy of this compound is diminished in mice with a depleted microbiome, highlighting the crucial role of intestinal flora in its protective effects.[8][9] Specifically, this compound treatment has been associated with an increased abundance of beneficial bacteria such as Enterococcus and Lactobacillus, and a decrease in potentially pathogenic bacteria like Staphylococcus.[8]

Mesalazine

The precise mechanism of action of mesalazine is not fully elucidated but is believed to be topical on the colonic mucosa. It is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.[10] Mesalazine may also act as an antioxidant, mitigating tissue damage.[5] More recent research has indicated that mesalazine's benefits may also stem from its ability to modulate the gut microbiota and bile acid metabolism.[2][11] It has been shown to reshape the disordered gut microbiota community structure in DSS-treated mice.[2] Additionally, mesalazine may induce colonic regulatory T cells (Tregs) by activating the aryl hydrocarbon receptor (AhR), contributing to its anti-inflammatory effects.[10]

Visualizing the Pathways and Processes

To better illustrate the complex mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

MR2938_Mechanism_of_Action This compound This compound Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway inhibits Epithelial_Barrier Intestinal Epithelial Barrier Gut_Microbiota->Epithelial_Barrier enhances Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Inflammatory_Cytokines activates Tight_Junctions Tight Junction Proteins (Occludin, ZO-1) Epithelial_Barrier->Tight_Junctions upregulates

Caption: Mechanism of Action for this compound in DSS-Induced Colitis.

Mesalazine_Mechanism_of_Action Mesalazine Mesalazine COX_LOX COX & LOX Pathways Mesalazine->COX_LOX inhibits Gut_Microbiota Gut Microbiota Modulation Mesalazine->Gut_Microbiota AhR Aryl Hydrocarbon Receptor (AhR) Mesalazine->AhR activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes produces Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation promotes Gut_Microbiota->Inflammation modulates Tregs Regulatory T cells (Tregs) AhR->Tregs induces Tregs->Inflammation suppresses

Caption: Proposed Mechanisms of Action for Mesalazine in Colitis.

Experimental_Workflow cluster_0 Animal Acclimatization cluster_1 Colitis Induction & Treatment cluster_2 Endpoint Analysis Acclimatization 7 days Induction DSS in drinking water (5-10 days) Acclimatization->Induction Monitoring Daily DAI Scoring Induction->Monitoring Treatment Daily Oral Gavage (this compound or Mesalazine) Treatment->Monitoring Sacrifice Sacrifice & Tissue Collection Monitoring->Sacrifice Analysis Histology, Cytokine Analysis, Microbiota Sequencing Sacrifice->Analysis

Caption: General Experimental Workflow for DSS-Induced Colitis Studies.

Conclusion

Both this compound and mesalazine demonstrate significant efficacy in mitigating the severity of DSS-induced colitis. This compound presents a promising novel therapeutic avenue with a multi-pronged mechanism that includes direct anti-inflammatory action via NF-κB inhibition and a crucial role in modulating the gut microbiota to enhance intestinal barrier function. In some preclinical measures, high-dose this compound appears to offer superior protection compared to mesalazine. Mesalazine remains a clinically relevant anti-inflammatory agent with a well-established, albeit not fully understood, mechanism of action that also involves the gut microbiome. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of human inflammatory bowel disease.

References

A Head-to-Head Comparison: MR2938 and 5-ASA for the Treatment of IBD in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of a novel quinazolinone derivative, MR2938, versus the established therapeutic, 5-aminosalicylic acid (5-ASA), in preclinical models of Inflammatory Bowel Disease (IBD).

Inflammatory Bowel Disease (IBD), a group of chronic inflammatory conditions of the gastrointestinal tract, continues to present significant therapeutic challenges. While 5-aminosalicylic acid (5-ASA) has been a cornerstone of treatment for mild to moderate IBD, the quest for more effective therapies with novel mechanisms of action is ongoing. This guide provides a comprehensive comparison of a promising new compound, this compound, a quinazolinone derivative inspired by a marine natural product, and 5-ASA in the context of dextran sulfate sodium (DSS)-induced colitis in mice, a widely used model for IBD research.

Performance Comparison: this compound vs. 5-ASA

Experimental data from studies using the DSS-induced colitis mouse model demonstrate that this compound exhibits significant therapeutic effects, in some instances superior to 5-ASA. The following tables summarize the key quantitative findings from these preclinical studies.

Macroscopic and Histological Improvements
ParameterControlDSS ModelThis compound (100 mg/kg)5-ASA (100 mg/kg)
Body Weight Change GainSignificant LossMarked ImprovementMarked Improvement
Colon Length NormalSignificantly ShortenedGreatly Relieved, Significantly Longer than 5-ASA groupRelieved
Histological Damage Score MinimalSevereObvious AttenuationAttenuation
Inflammatory Cell Infiltration MinimalSevereObvious AttenuationAttenuation
Mucosal Damage MinimalSevereObvious AttenuationAttenuation

Table 1: Summary of macroscopic and histological improvements in DSS-induced colitis mice treated with this compound or 5-ASA. Data synthesized from preclinical studies.[1]

Reduction of Inflammatory Markers
Inflammatory MarkerDSS ModelThis compound (50 mg/kg)This compound (100 mg/kg)5-ASA (100 mg/kg)
Serum IL-1β Marked IncreaseSignificant DecreaseSignificant Decrease-
Serum TNF-α Marked IncreaseSignificant DecreaseSignificant Decrease-
Colonic IL-1β (protein) Marked IncreaseDecreaseDecrease-
Colonic TNF-α (protein) Marked IncreaseDecreaseDecrease-
Colonic IL-1β (mRNA) Noticeable IncreaseNoticeable InhibitionNoticeable Inhibition-
Colonic TNF-α (mRNA) Noticeable IncreaseNoticeable InhibitionNoticeable Inhibition-
Colonic IL-6 (mRNA) --More pronounced effects than 5-ASA-
Serum MPO Marked IncreaseSlight DecreaseSlight Decrease-
Colonic MPO Marked IncreaseSlight DecreaseSlight Decrease-

Table 2: Comparison of the effects of this compound and 5-ASA on key inflammatory markers in DSS-induced colitis mice.[1]

Restoration of Intestinal Barrier Function
ParameterDSS ModelThis compound5-ASA
Occludin Expression DecreasedRestored-
ZO-1 Expression DecreasedRestored-
Claudin-1 Expression DecreasedUpregulated-
Goblet Cells DepletedUpregulated-

Table 3: Effects of this compound on intestinal barrier proteins and cells in DSS-induced colitis mice.[1][2]

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing the dextran sulfate sodium (DSS)-induced colitis mouse model. This model is favored for its simplicity and reproducibility in mimicking the clinical and histological features of ulcerative colitis.

DSS-Induced Acute Colitis Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.[3]

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[4][5][6] Control groups receive regular drinking water.

  • Treatment Administration:

    • This compound is administered orally at doses of 50 mg/kg or 100 mg/kg.[1][2]

    • 5-ASA is administered orally, often at a dose of 100 mg/kg, serving as a positive control.[1]

    • Treatment is typically initiated concurrently with or shortly after DSS administration and continues for a specified period, often 7 days.[2]

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).[4]

    • Macroscopic Evaluation: At the end of the experiment, mice are euthanized, and the entire colon is excised. The colon length is measured from the cecum to the anus.[7]

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, mucosal damage, and inflammatory cell infiltration.[1]

    • Biochemical Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in serum and colon tissue are measured using methods like ELISA and qPCR.[2][8] Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is also quantified.[1][5]

    • Intestinal Barrier Function: The expression of tight junction proteins (e.g., Occludin, ZO-1, Claudin-1) is assessed by techniques such as immunofluorescence or western blotting.[1][2] Alcian blue staining can be used to evaluate the mucus layer and goblet cells.[2]

Mechanism of Action: Signaling Pathways

This compound and 5-ASA appear to exert their therapeutic effects through distinct yet partially overlapping signaling pathways.

This compound Signaling Pathway

This compound demonstrates a multi-faceted mechanism of action focused on inhibiting inflammation and restoring the intestinal epithelial barrier. A key target is the NF-κB signaling pathway . By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1][2] Furthermore, this compound plays a crucial role in protecting the intestinal barrier by upregulating the expression of tight junction proteins like Occludin and ZO-1.[1] Recent studies also suggest that the therapeutic effects of this compound on barrier function are linked to its ability to modulate the gut microbiota.[2][8]

MR2938_Pathway This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits Barrier Intestinal Epithelial Barrier Function This compound->Barrier Restores Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Modulates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Promotes TJ_Proteins Tight Junction Proteins (Occludin, ZO-1) Barrier->TJ_Proteins via Upregulation of Gut_Microbiota->Barrier Contributes to

Figure 1: Proposed signaling pathway for this compound in IBD.

5-ASA Signaling Pathway

The mechanism of 5-ASA is also complex and involves multiple pathways. It is known to inhibit the NF-κB pathway , similar to this compound, thereby reducing the expression of pro-inflammatory genes.[7] Additionally, a significant mechanism of action for 5-ASA is the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) , a nuclear receptor with potent anti-inflammatory effects in the colon.[9] Like this compound, 5-ASA's therapeutic efficacy is also linked to its ability to modulate the gut microbiota and improve intestinal barrier function.[7][10]

ASA_Pathway ASA 5-ASA NFkB NF-κB Signaling ASA->NFkB Inhibits PPARg PPARγ Activation ASA->PPARg Activates Gut_Microbiota Gut Microbiota Modulation ASA->Gut_Microbiota Modulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes PPARg->Cytokines Inhibits Barrier Intestinal Barrier Function Gut_Microbiota->Barrier Improves

Figure 2: Key signaling pathways of 5-ASA in IBD treatment.

Experimental Workflow

The general workflow for comparing the efficacy of this compound and 5-ASA in a DSS-induced colitis model is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Assessment Animal_Model C57BL/6 Mice Grouping Grouping: - Control - DSS Model - this compound - 5-ASA Animal_Model->Grouping DSS_Admin DSS Administration (in drinking water) Grouping->DSS_Admin Treatment_Admin Oral Gavage: This compound or 5-ASA DSS_Admin->Treatment_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment_Admin->Daily_Monitoring Euthanasia Euthanasia & Sample Collection Daily_Monitoring->Euthanasia Macroscopic Macroscopic Analysis: - Colon Length Euthanasia->Macroscopic Histology Histological Analysis Euthanasia->Histology Biochemical Biochemical Analysis: - Cytokines (ELISA, qPCR) - MPO Activity Euthanasia->Biochemical Barrier_Analysis Barrier Function Analysis: - Tight Junction Proteins Euthanasia->Barrier_Analysis

Figure 3: General experimental workflow for comparing IBD treatments in mice.

References

A Comparative Guide to NF-κB Inhibitors: Evaluating the Efficacy of MR2938

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, making it a key target for therapeutic intervention in a host of inflammatory diseases. A diverse array of inhibitors has been developed to modulate NF-κB signaling. This guide provides a comparative overview of the novel quinazolinone derivative, MR2938, alongside other well-established NF-κB inhibitors, with a focus on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

Introduction to this compound

This compound is a novel quinazolinone derivative, inspired by the marine natural product penipanoid C, that has demonstrated significant anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation.[1][2] Preclinical studies have highlighted its therapeutic potential, particularly in the context of inflammatory bowel disease (IBD).[1][2]

Mechanism of Action: Targeting the Canonical NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. This pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1β, TNF-α, and IL-6.

This compound has been shown to decrease the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm.[2] This action effectively blocks the downstream inflammatory cascade.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkappaB_NFkappaB IκBα-p65/p50 IKK->IkappaB_NFkappaB phosphorylates IκBα p65_p50 p65/p50 Proteasome Proteasome IkappaB_NFkappaB->Proteasome IκBα ubiquitination & degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA (κB sites) p65_p50_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes induces DSS_Colitis_Workflow Acclimatization Acclimatization (1 week) DSS_Admin DSS Administration (e.g., 3% in drinking water for 5-7 days) Acclimatization->DSS_Admin Treatment Inhibitor Treatment (e.g., daily oral gavage) DSS_Admin->Treatment Monitoring Daily Monitoring (Weight, Stool Consistency, Rectal Bleeding) Treatment->Monitoring Sacrifice Sacrifice & Tissue Collection (Day 7-10) Monitoring->Sacrifice Analysis Analysis (Colon length, Histology, Cytokine levels) Sacrifice->Analysis

References

Validating the Anti-inflammatory Effects of MR2938 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro anti-inflammatory effects of MR2938, a novel quinazolinone derivative. While in vivo studies have demonstrated its potential in reducing inflammation, detailed in vitro quantitative data is not extensively available in public literature. This document outlines the key experimental protocols and data required for a comprehensive in vitro assessment and compares its known mechanism of action with established anti-inflammatory agents.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a synthetic quinazolinone derivative that has shown promising anti-inflammatory properties.[1][2][3][4] Preclinical in vivo studies have indicated its efficacy in animal models of inflammation, where it has been observed to reduce the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] The primary mechanism of action identified for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][3] One study has noted a significant decrease in the mRNA levels of pro-inflammatory cytokines at a concentration of 2.5 μmol/L.[5]

Comparative Data on Anti-inflammatory Activity

A crucial aspect of validating a new anti-inflammatory compound is to compare its potency against established drugs. Due to the limited availability of specific IC50 values for this compound in key in vitro anti-inflammatory assays, the following tables showcase typical data for the well-known non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin. This illustrates how the performance of this compound would be quantitatively assessed and compared once the necessary experimental data are generated.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
This compound RAW 264.7Data Not Available-
DiclofenacRAW 264.7~18 - 47 µg/mL[6]
IndomethacinRAW 264.7Data Not Available-

Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell LineIC50 (µM)Reference
This compound TNF-αRAW 264.7Data Not Available-
IL-6RAW 264.7Data Not Available-
IL-1βRAW 264.7Data Not Available-
DiclofenacTNF-α-Data Not Available-
IL-6-Data Not Available-
IL-1β-Data Not Available-
IndomethacinTNF-α-Data Not Available-
IL-6-Data Not Available-
IL-1β-Data Not Available-

Table 3: Comparative Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 (nM)Reference
This compound COX-1 / COX-2Data Not Available-
DiclofenacCOX-1~150[7]
COX-2~60[7]
IndomethacinCOX-118[2][8]
COX-226[2][8]

Experimental Protocols for In Vitro Validation

To generate the comparative data presented above, the following detailed experimental protocols are recommended.

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is fundamental for assessing the anti-inflammatory activity of a compound on macrophages, which are key cells in the inflammatory response.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in macrophages stimulated with LPS.

Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or comparator drugs (e.g., Diclofenac, Indomethacin) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[9][10][11]

    • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

NF-κB Luciferase Reporter Assay

This assay directly measures the inhibitory effect of a compound on the NF-κB signaling pathway.

Objective: To quantify the inhibition of NF-κB transcriptional activity by this compound.

Cell Line: HEK293T or a similar cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

Methodology:

  • Transfection (if necessary): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound or a known NF-κB inhibitor (positive control).

  • Stimulation: Stimulate NF-κB activation with a suitable agonist, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[1][12][13]

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Anti-inflammatory Assays

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed cells in 96-well plate culture->seed treat Pre-treat with this compound or Comparators seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate collect Collect Supernatant stimulate->collect viability Cell Viability Assay (MTT) stimulate->viability no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect->elisa

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway and Point of Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a promising new candidate for anti-inflammatory therapy through its targeted inhibition of the NF-κB signaling pathway. To fully validate its in vitro efficacy and establish its therapeutic potential, rigorous quantitative assessment against established anti-inflammatory agents is essential. The experimental protocols and comparative framework provided in this guide offer a comprehensive approach for researchers and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound. The generation of robust in vitro data, particularly IC50 values for the inhibition of key inflammatory mediators, will be critical in advancing this compound through the drug discovery pipeline.

References

A Comparative Analysis of MR2938 and Budesonide for the Treatment of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MR2938, a novel quinazolinone derivative, and budesonide, a locally-acting corticosteroid, in the context of colitis treatment. The information is compiled from preclinical and clinical studies to offer insights into their respective mechanisms of action, efficacy, and experimental validation.

Mechanism of Action

This compound is a quinazolin-4(3H)-one derivative inspired by the marine natural product penipanoid C.[1][2] Its therapeutic effects in colitis models are attributed to a multi-faceted mechanism that includes the inhibition of the NF-κB signaling pathway, restoration of the intestinal epithelial barrier, and modulation of the gut microbiota.[1][3] By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1][4] Furthermore, it enhances the integrity of the epithelial barrier by upregulating the expression of tight junction proteins, including Occludin and ZO-1.[3] A crucial aspect of this compound's action is its interaction with the gut microbiome; its efficacy in protecting the barrier function is significantly dependent on the presence of a healthy gut microbiota.[1][2]

Budesonide is a synthetic corticosteroid with potent topical anti-inflammatory activity and low systemic bioavailability due to extensive first-pass metabolism in the liver.[5][6] Its primary mechanism of action involves binding to glucocorticoid receptors (GRs) within cells.[5][7] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[7] Specifically, it inhibits the production of various inflammatory mediators, including cytokines, prostaglandins, and leukotrienes.[5] This suppression of the inflammatory cascade reduces swelling and immune cell infiltration in the intestinal mucosa, which is characteristic of colitis.[7][8]

Signaling Pathways

Below are diagrams illustrating the signaling pathways for this compound and Budesonide.

MR2938_Pathway This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota Epithelial_Barrier Epithelial Barrier Function This compound->Epithelial_Barrier Restores Colitis_Amelioration Colitis Amelioration This compound->Colitis_Amelioration ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Inflammation Inflammation NFkB->Inflammation ProInflammatory_Cytokines->Inflammation Gut_Microbiota->Epithelial_Barrier Protects Tight_Junctions Tight Junctions (Occludin, ZO-1) Epithelial_Barrier->Tight_Junctions Epithelial_Barrier->Colitis_Amelioration

Figure 1: this compound Signaling Pathway in Colitis.

Budesonide_Pathway Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds to Budesonide_GR_Complex Budesonide-GR Complex GR->Budesonide_GR_Complex Nucleus Nucleus Budesonide_GR_Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Budesonide_GR_Complex->GRE Interacts with Nucleus->GRE Gene_Expression Modulation of Gene Expression GRE->Gene_Expression ProInflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins, Leukotrienes) Gene_Expression->ProInflammatory_Mediators Inhibits Production Colitis_Amelioration Colitis Amelioration Gene_Expression->Colitis_Amelioration Inflammation Inflammation ProInflammatory_Mediators->Inflammation

Figure 2: Budesonide Signaling Pathway in Colitis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and budesonide. It is important to note that the data for this compound is from a preclinical murine model, while the data for budesonide is from human clinical trials.

Table 1: Efficacy of this compound in a DSS-Induced Murine Colitis Model

ParameterControlDSS ModelThis compound (50 mg/kg)This compound (100 mg/kg)
Change in Body Weight GainLossAttenuated LossAttenuated Loss
Colon Length NormalShortenedPartially RestoredSignificantly Restored
Serum IL-1β LowHighSignificantly ReducedSignificantly Reduced
Serum TNF-α LowHighSignificantly ReducedSignificantly Reduced
Colonic IL-1β Expression LowHighReducedSignificantly Reduced
Colonic TNF-α Expression LowHighReducedSignificantly Reduced
Relative Abundance of Lactobacillus HighLowIncreased-
Relative Abundance of Staphylococcus LowHighReducedReduced
Relative Abundance of Enterococcus ---Increased

Data compiled from studies on DSS-induced colitis in mice.[1][3][9]

Table 2: Efficacy of Budesonide in Clinical Trials for Ulcerative Colitis

Study/ParameterBudesonide (9 mg/day)PlaceboComparator (Mesalamine)
CORE I Study: Clinical Remission at 8 weeks 17.9%12.1%-
RCT (unspecified): Remission/≥50% reduction in colitis activity index at 4 weeks 47.1%33.3%-
Pooled Analysis (3 studies): Remission at 8 weeks 15%7%-
Comparative Study: Clinical Remission at 8 weeks --Budesonide less effective than Mesalamine[10]
Comparative Study (Budesonide-MMX®): Remission rates No significant difference-No difference compared to Mesalamine[10]

Data from randomized controlled trials in patients with active, mild-to-moderate ulcerative colitis.[10][11][12][13][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

This compound: DSS-Induced Colitis Model

A common preclinical model for colitis was utilized to evaluate the efficacy of this compound.

  • Induction of Colitis: Acute colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified period.[2]

  • Treatment: Mice are orally administered with this compound at doses of 50 mg/kg or 100 mg/kg.[2]

  • Assessment of Colitis Severity: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured.

  • Histological Analysis: Colon tissue samples are collected, fixed, and stained (e.g., with Alcian blue) to assess tissue damage and mucus layer integrity.[2]

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in serum and colon tissue are quantified using ELISA and qPCR, respectively.[2]

  • Gut Microbiota Analysis: Cecal contents are collected for 16S rRNA sequencing to analyze changes in the composition of the gut microbiota.[2]

  • Immunofluorescence: The expression and localization of tight junction proteins (e.g., occludin, ZO-1) in the colon are visualized using immunofluorescence staining.[2]

DSS_Colitis_Workflow Start Start: Healthy Mice DSS_Induction Induce Colitis with DSS Start->DSS_Induction Treatment_Groups Treatment Groups: - Vehicle - this compound (50 mg/kg) - this compound (100 mg/kg) DSS_Induction->Treatment_Groups Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment_Groups->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice Analysis Analysis Sacrifice->Analysis Colon_Length Colon Length Measurement Analysis->Colon_Length Histology Histology (Alcian Blue) Analysis->Histology Cytokines Cytokine Analysis (ELISA, qPCR) Analysis->Cytokines Microbiota 16S rRNA Sequencing Analysis->Microbiota Immunofluorescence Immunofluorescence (Tight Junctions) Analysis->Immunofluorescence End End: Data Interpretation Colon_Length->End Histology->End Cytokines->End Microbiota->End Immunofluorescence->End

Figure 3: Experimental Workflow for DSS-Induced Colitis Model.
Budesonide: Randomized Controlled Trials in Ulcerative Colitis

The efficacy and safety of budesonide have been evaluated in numerous randomized, double-blind, placebo-controlled multicenter trials.

  • Patient Population: Patients with active, mild-to-moderate ulcerative colitis are recruited.

  • Randomization: Participants are randomly assigned to receive either oral budesonide (e.g., 9 mg/day) or a placebo for a defined period (e.g., 6-8 weeks).[11][13]

  • Clinical Assessment: Clinical symptoms are assessed using standardized questionnaires and disease activity indices.[11]

  • Endoscopic Evaluation: Colonoscopy is performed before and after the treatment period to evaluate the endoscopic appearance of the colonic mucosa.[11]

  • Histopathological Assessment: Biopsies are taken during colonoscopy and are histologically assessed by a pathologist blinded to the treatment allocation.[11]

  • Primary Endpoint: The primary outcome is typically the induction of clinical and/or endoscopic remission at the end of the treatment period.[13]

  • Safety Monitoring: Adverse events are recorded throughout the study.

Budesonide_RCT_Workflow Start Start: Patients with Active UC Screening Screening and Baseline Assessment (Clinical, Endoscopic, Histological) Start->Screening Randomization Randomization Screening->Randomization Budesonide_Group Budesonide Treatment Group Randomization->Budesonide_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Follow-up Period (e.g., 8 weeks) Budesonide_Group->Follow_Up Placebo_Group->Follow_Up Endpoint_Assessment End-of-Treatment Assessment (Clinical, Endoscopic, Histological) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Efficacy Efficacy (Remission Rates) Data_Analysis->Efficacy Safety Safety (Adverse Events) Data_Analysis->Safety End End: Study Conclusion Efficacy->End Safety->End

Figure 4: Workflow for a Randomized Controlled Trial of Budesonide.

References

Safety Operating Guide

Proper Disposal Procedures for MR2938

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of MR2938, a quinazolinone derivative used in research. The procedures outlined below are based on established guidelines for hazardous chemical waste management and specific recommendations for structurally similar compounds.

Chemical and Physical Properties

Limited public information is available for the specific physical and chemical properties of this compound. The available identifying information is summarized below.

PropertyValue
Chemical Formula C₂₁H₂₄N₄O₃
Molecular Weight 380.44 g/mol
CAS Number 1044870-65-6

Experimental Protocol: this compound Disposal Procedure

This protocol details the step-by-step methodology for the safe disposal of this compound and associated contaminated materials. All waste containing this compound must be treated as hazardous chemical waste.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Hazard Profile : Based on related quinazolinone compounds, this compound should be handled with caution. Assume it may be harmful if swallowed, and poses a risk of serious eye damage. Primary exposure routes include inhalation, ingestion, and skin/eye contact.

  • Required PPE :

    • Eye Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A laboratory coat or chemical-resistant apron is mandatory.

    • Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a certified respirator is required.

2. Waste Segregation and Collection

  • Waste Stream : All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), spill cleanup materials, and contaminated PPE, must be collected as hazardous waste.

  • Incompatible Materials : Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[1]

  • Container Selection :

    • Use a dedicated, leak-proof container made of a material compatible with the chemical.[2]

    • The container must have a secure, screw-on cap to prevent leaks or spills.[3]

    • Ensure the container is clean and free of any external contamination.[2]

3. Waste Container Labeling

  • Labeling Requirements : Every waste container must be clearly labeled.[4] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste.[2]

    • The date when waste was first added to the container.[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • The physical location (e.g., building and room number).[4]

4. Storage of Hazardous Waste

  • Storage Location : Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.

  • Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]

  • Segregation : Store the waste away from incompatible materials.

5. Spill and Decontamination Procedures

  • Spill Response :

    • Ensure the area is well-ventilated; if necessary, perform cleanup in a chemical fume hood.[1]

    • For solid spills, carefully sweep or vacuum the material, taking care to avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material to contain the spill.[1]

    • Collect all contaminated materials (absorbent, cleaning supplies, contaminated PPE) and place them into the designated hazardous waste container.[1]

  • Decontamination :

    • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1]

    • Triple-rinse any empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[5][6]

6. Final Disposal

  • Method : The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] Landfill disposal is not recommended, and disposal down the drain or in regular trash is strictly prohibited.[1][4]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] Provide them with all necessary information about the waste as detailed on the label.

Mandatory Visualization

The following diagram illustrates the workflow for the proper disposal of this compound.

MR2938_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe collect_waste 2. Collect All Contaminated Materials (Solid, Liquid, Labware, PPE) ppe->collect_waste container 3. Use a Designated, Compatible, and Leak-Proof Waste Container collect_waste->container label_container 4. Label Container Clearly 'Hazardous Waste - this compound' container->label_container store_waste 5. Store in a Secure, Ventilated Area with Secondary Containment label_container->store_waste contact_ehs 6. Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end_node End: Disposal via Licensed Incineration Facility contact_ehs->end_node

Caption: Workflow for the safe collection and disposal of this compound hazardous waste.

References

Personal protective equipment for handling MR2938

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the quinazolinone derivative MR2938. It includes detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound (CAS No. 1044870-65-6) indicates that it is not a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety practices when handling any research chemical. The following PPE is recommended to minimize exposure and ensure a safe working environment.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile GlovesProvides a sufficient barrier for handling non-hazardous solid chemicals. Inspect gloves for tears or punctures before use. Change gloves frequently.
Eye Protection Safety Glasses with Side ShieldsProtects eyes from any potential splashes or airborne particles of the compound.
Body Protection Laboratory CoatProtects skin and personal clothing from accidental spills. A standard cotton lab coat is sufficient.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If weighing or handling large quantities of the powder where dust may be generated, a dust mask or working in a fume hood is recommended.

Operational Plan: Safe Handling Procedures

Adherence to the following procedural steps will ensure the safe handling of this compound during routine laboratory operations.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Weighing : When weighing the solid compound, do so in a designated area with minimal air currents to prevent the powder from becoming airborne. For larger quantities, consider using a balance with a draft shield or performing the task within a chemical fume hood.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Cleanup : In the event of a spill, wear your recommended PPE. For a solid spill, gently sweep the material into a designated waste container, avoiding the creation of dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Hygiene : After handling this compound, remove your gloves and wash your hands thoroughly with soap and water.

Disposal Plan

As this compound is classified as a non-hazardous substance, disposal is straightforward but should be carried out in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste : Unused or waste this compound powder, as well as any materials used for spill cleanup, should be collected in a clearly labeled, sealed container. This can typically be disposed of as non-hazardous solid waste.

  • Liquid Waste : Solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided this is in line with your institution's policies for non-hazardous liquid waste.

  • Empty Containers : Empty containers of this compound should be rinsed with a suitable solvent, and the rinsate disposed of as non-hazardous liquid waste. The empty, rinsed container can then typically be disposed of in the regular trash.

Experimental Protocols

This compound has been utilized in preclinical studies to investigate its therapeutic potential in inflammatory bowel disease. Below is a detailed methodology for a key in vivo experiment.

In Vivo Murine Colitis Model

  • Objective : To assess the efficacy of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.

  • Animal Model : C57BL/6 mice are typically used.

  • Induction of Colitis : Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • This compound Administration :

    • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • The compound is administered orally to the mice at doses of 50 mg/kg and 100 mg/kg body weight, once daily, for the duration of the DSS treatment and potentially for a few days following.

  • Monitoring and Endpoints :

    • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, mice are euthanized, and colon length is measured.

    • Colon tissue can be collected for histological analysis (e.g., H&E staining) and for measuring the expression of inflammatory markers (e.g., via qPCR or ELISA for cytokines like TNF-α, IL-6, and IL-1β).

Visualizations

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes InVivo_Workflow start Start: Acclimatize Mice grouping Randomly Assign to Treatment Groups start->grouping colitis_induction Induce Colitis with DSS (in drinking water) grouping->colitis_induction treatment Daily Oral Administration (Vehicle or this compound) colitis_induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) treatment->monitoring euthanasia Euthanize Mice at Experiment End monitoring->euthanasia After 5-7 days sample_collection Collect Colon Tissue euthanasia->sample_collection analysis Analysis: - Colon Length - Histology (H&E) - Inflammatory Markers (qPCR/ELISA) sample_collection->analysis end End: Data Interpretation analysis->end

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。